molecular formula C12H15BrN2O B1600079 N-(4-bromophenyl)piperidine-4-carboxamide CAS No. 883106-57-8

N-(4-bromophenyl)piperidine-4-carboxamide

Cat. No.: B1600079
CAS No.: 883106-57-8
M. Wt: 283.16 g/mol
InChI Key: ZEIHWXAWUVDDRI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)piperidine-4-carboxamide is a chemical compound offered as its hydrochloride salt (CAS 1235441-19-6) with a molecular formula of C12H16BrClN2O and a molecular weight of 319.63 g/mol . This compound features the piperidine-4-carboxamide scaffold, which is recognized in medicinal chemistry as a valuable building block for designing biologically active molecules. The piperidine carboxamide structure is a known pharmacophore in the development of inhibitors for various enzymes . Specifically, this core scaffold has been identified as a promising starting point for creating inhibitors of secretory glutaminyl cyclase (sQC), an enzyme target in Alzheimer's disease research . Furthermore, piperidine-4-carboxamide derivatives have been extensively investigated for their potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway that is a target for agents in cancer and infectious diseases . The 4-bromophenyl substituent in this molecule is a common structural feature in pharmaceutical research, often used to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWXAWUVDDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472501
Record name N-(4-bromophenyl)piperidine-4-carboxamide
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Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-57-8
Record name N-(4-Bromophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)piperidine-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of N-(4-bromophenyl)piperidine-4-carboxamide , a critical bifunctional scaffold in medicinal chemistry.

Technical Guide & Pre-formulation Whitepaper [1]

Part 1: Executive Summary

This compound (CAS: 883106-57-8) is a secondary amine-containing aryl amide widely utilized as a pharmacophore scaffold in drug discovery.[1][2] Structurally, it bridges a saturated heterocycle (piperidine) and a lipophilic aromatic system (4-bromophenyl) via a carboxamide linker.[1]

Its significance lies in its orthogonal reactivity :

  • Piperidine Nitrogen (Secondary Amine): A nucleophilic site ready for functionalization (alkylation, reductive amination, urea formation) to tune solubility and pharmacokinetic (PK) properties.[1]

  • Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.[1]

This guide provides a comprehensive physicochemical analysis, predictive modeling, and experimental protocols for researchers utilizing this intermediate in lead optimization (e.g., PARP inhibitors, GPCR ligands).[1]

Part 2: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 4-(4-Bromophenylcarbamoyl)piperidine
CAS Number 883106-57-8 (Free Base)
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
SMILES C1CNCCC1C(=O)NC2=CC=C(Br)C=C2
InChI Key UEOHLUHRQWYQRT-UHFFFAOYSA-N
Structural Features & Pharmacophore Mapping

The molecule consists of three distinct domains affecting its physicochemical behavior:

  • Domain A (Solubilizing Tail): The piperidine ring provides basicity (

    
    ) and sp³ character, enhancing aqueous solubility at physiological pH compared to fully aromatic analogs.[1]
    
  • Domain B (Linker): The carboxamide bond is rigid and planar, acting as a hydrogen bond donor (NH) and acceptor (C=O).[1]

  • Domain C (Lipophilic Head): The 4-bromophenyl group contributes significantly to lipophilicity and

    
     stacking interactions.[1]
    

Part 3: Physicochemical Properties (Core Profile)[1]

Ionization and pKa

Understanding the ionization state is critical for purification and formulation.[1]

  • Piperidine Nitrogen (

    
    ):  Basic.[1] Predicted 
    
    
    
    range: 10.2 – 10.8 .[1]
    • Implication: At physiological pH (7.4), the molecule exists predominantly (>99.9%) as the cationic ammonium species (

      
      ).[1] This drives high aqueous solubility in acidic media.[1]
      
  • Amide Nitrogen (

    
    ):  Neutral/Weakly Acidic.[1] Predicted 
    
    
    
    .[1]
    • Implication: Does not ionize in standard aqueous buffers.[1]

Lipophilicity and Solubility
ParameterValue (Predicted/Observed)Context
LogP (Octanol/Water) 2.3 ± 0.4Moderate lipophilicity; suggests good membrane permeability.[1]
LogD (pH 7.4) -0.5 to 0.5Lower effective lipophilicity due to ionization of the piperidine.[1]
Aqueous Solubility (pH 7.4) Moderate (> 1 mg/mL)Assisted by ionization.[1]
Aqueous Solubility (pH > 11) Low (< 0.1 mg/mL)Free base precipitates as a white solid.[1]
Organic Solubility HighSoluble in DMSO, Methanol, DCM, DMF.[1]
Solid State Properties[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically 160°C – 180°C (Characteristic of aryl amides with intermolecular H-bonding).[1]

  • Hygroscopicity: The free base is generally non-hygroscopic, but hydrochloride salts may be hygroscopic.[1]

Part 4: Synthesis & Manufacturing Workflow

The synthesis follows a convergent pathway protecting the reactive amine to prevent polymerization.[1]

Synthetic Pathway Diagram

Synthesis SM1 N-Boc-piperidine-4-carboxylic acid (CAS: 183673-66-7) Coupling Amide Coupling (EDC/HOBt or HATU) Solvent: DMF/DCM SM1->Coupling SM2 4-Bromoaniline (CAS: 106-40-1) SM2->Coupling Intermediate N-Boc-Intermediate (Protected) Coupling->Intermediate Yield: ~85% Deprotection Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Product This compound (Target) Deprotection->Product Neutralization (NaOH/NaHCO3)

Caption: Convergent synthesis of this compound via Boc-protection strategy.

Stability & Handling[1]
  • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if stored in solution for prolonged periods.[1] Store solid at -20°C.

  • Hydrolysis: The amide bond is robust but can hydrolyze under extreme acidic/basic conditions at high temperatures (>80°C).[1]

  • Light Sensitivity: Aryl bromides can undergo photodehalogenation.[1] Protect from intense light.[1]

Part 5: Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the piperidine nitrogen


 to predict solubility vs. pH profile.[1]

Reagents:

  • Compound (5 mg)[1]

  • 0.1 M HCl and 0.1 M NaOH (standardized)[1]

  • KCl (ionic strength adjustor)[1]

  • Water/Methanol cosolvent (if low solubility).[1]

Methodology:

  • Dissolution: Dissolve 5 mg of compound in 20 mL of 0.1 M HCl (ensures full protonation).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Sirius T3 or Metrohm).

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify the inflection point corresponding to the deprotonation of the piperidinium ion (

    
    ).
    
  • Yasuda-Shedlovsky Extrapolation: If methanol was used, perform titrations at 30%, 40%, and 50% MeOH and extrapolate to 0% organic solvent.[1]

Protocol: Kinetic Solubility Assay (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 7.4.

Workflow Diagram:

SolubilityProtocol Step1 Preparation Weigh 2 mg solid into vial Step2 Addition Add 1.0 mL PBS Buffer (pH 7.4) Step1->Step2 Step3 Equilibration Shake at 25°C for 24 hours Step2->Step3 Step4 Separation Centrifuge (10,000 rpm, 10 min) or Filter (0.2 µm PTFE) Step3->Step4 Step5 Quantification HPLC-UV Analysis (Compare to DMSO standard) Step4->Step5

Caption: Standard Shake-Flask Solubility Protocol for thermodynamic solubility determination.

Part 6: Applications in Drug Design

Scaffold Utility

This molecule serves as a "Make-on-Demand" building block for library generation.[1]

  • Fragment-Based Drug Discovery (FBDD): The molecular weight (<300 Da) and distinct vectors make it an ideal fragment.[1]

  • PROTAC Linkers: The piperidine amine provides an attachment point for linkers connecting to E3 ligase ligands.[1]

Reaction Logic
  • Suzuki-Miyaura Coupling: The 4-bromo group reacts with aryl boronic acids to create biaryl systems (common in kinase inhibitors).[1]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Urea/Carbamate Formation: The piperidine NH reacts with isocyanates or chloroformates to cap the amine, modulating lipophilicity.[1]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394981, this compound. Retrieved from [Link][1]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717.[1][3] Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Contextual reference for Amide Coupling/Suzuki workflows).

Sources

N-(4-Bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8): A Bifunctional Pharmacophore for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and medicinal chemistry[]. Featuring a rigid piperidine core, a hydrogen-bonding carboxamide linker, and a reactive aryl bromide moiety, this compound serves as a privileged scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural informatics, mechanistic utility, and validated experimental protocols for its synthesis and downstream functionalization.

Chemical Identity & Structural Informatics

Accurate structural informatics are critical for predictive modeling, ADMET profiling, and synthetic planning. Table 1 summarizes the core identifiers and physicochemical properties of the compound[2].

PropertyValue
Chemical Name This compound
CAS Registry Number 883106-57-8
Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
SMILES O=C(C1CCNCC1)NC2=CC=C(Br)C=C2
Key Functional Groups Secondary amine, secondary amide, aryl bromide

Table 1: Structural informatics and physicochemical identifiers.

Structural Rationale & Mechanistic Utility

As a Senior Application Scientist, I emphasize that the architectural design of this compound offers orthogonal reactivity. This makes it an ideal candidate for combinatorial library generation and lead optimization.

  • The Piperidine Core: The incorporation of a saturated nitrogen heterocycle is a proven strategy to improve the pharmacokinetic (PK) profile of a drug candidate. The basic secondary amine enhances aqueous solubility and provides a nucleophilic handle for N-alkylation, acylation, or reductive amination.

  • The Carboxamide Linker: The amide bond provides conformational rigidity and acts as a critical hydrogen-bond donor/acceptor. In kinase inhibitor design, this motif frequently interacts with the ATP-binding hinge region of the target protein.

  • The 4-Bromophenyl Moiety: The aryl bromide is a prime electrophile for transition-metal-catalyzed cross-coupling reactions. It readily undergoes oxidative addition with palladium(0) species, enabling the rapid installation of diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

Experimental Workflows & Validated Protocols

Successful synthetic execution relies on understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: De Novo Synthesis via HATU-Mediated Amide Coupling

The synthesis of the title compound is achieved by coupling 1-Boc-piperidine-4-carboxylic acid with 4-bromoaniline, followed by Boc deprotection. HATU is selected as the coupling reagent due to its superior efficiency and rapid reaction kinetics compared to traditional carbodiimides (e.g., EDC/HOBt). The enhanced reactivity of HATU is driven by the neighboring group effect of the pyridine nitrogen in the generated HOAt active ester intermediate, which stabilizes the incoming amine through a 7-membered cyclic transition state[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to allow the formation of the highly reactive OAt-active ester[5].

  • Coupling: Add 4-bromoaniline (1.1 equiv) to the activated mixture. Stir for 2-4 hours at room temperature. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

  • Isolation: Concentrate the mixture to remove TFA. Neutralize the residue with 1M NaOH to pH 10 and extract with DCM. Dry and concentrate to yield the free base, this compound.

SynthWorkflow A 1-Boc-piperidine- 4-carboxylic acid C Amide Coupling HATU, DIPEA, DMF A->C B 4-Bromoaniline B->C D Boc-Protected Intermediate C->D Intermediate E Deprotection TFA / DCM D->E F N-(4-bromophenyl)piperidine -4-carboxamide E->F Final Product

Figure 1: De novo synthetic workflow for this compound.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is perfectly primed for carbon-carbon bond formation. The Suzuki-Miyaura reaction is the method of choice due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids[6]. Pd(dppf)Cl2 is utilized as the pre-catalyst because its bidentate phosphine ligand (dppf) promotes efficient reductive elimination, even with sterically hindered substrates[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). The biphasic system ensures the solubility of both the organic substrates and the inorganic base[7].

  • Reaction: Evacuate and backfill the flask with nitrogen (3x). Heat the mixture to 90°C for 12 hours.

  • Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the biaryl derivative.

Derivatization Core N-(4-bromophenyl)piperidine -4-carboxamide Pd Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Core->Pd Aryl Bromide Site N_Alk N-Alkylation / Acylation (Reductive Amination) Core->N_Alk Piperidine N-H Site Prod1 Biaryl / Arylamine Derivatives Pd->Prod1 Prod2 N-Substituted Piperidine Derivatives N_Alk->Prod2

Figure 2: Orthogonal derivatization pathways for the bifunctional pharmacophore.

Conclusion

This compound (CAS 883106-57-8) is a highly valuable intermediate that bridges the gap between simple building blocks and complex drug candidates. By leveraging its orthogonal reactivity—specifically the nucleophilic piperidine nitrogen and the electrophilic aryl bromide—medicinal chemists can rapidly generate diverse compound libraries to probe structure-activity relationships (SAR) and optimize lead compounds.

References

  • Title: HATU Source: Wikipedia URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PubMed Central (PMC) URL: [Link]

Sources

Comprehensive Technical Guide: Solubility Profiling of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromophenyl)piperidine-4-carboxamide is a critical pharmacophore and intermediate utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and TRPV1 antagonists. Its physicochemical behavior—specifically its solid-liquid equilibrium (SLE) in organic solvents—dictates the efficiency of purification, recrystallization, and formulation processes.

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility profile of this compound.[1] Written for process chemists and formulation scientists, it moves beyond simple data logging to explore the thermodynamic drivers of solvation, offering a self-validating protocol for generating high-integrity solubility data.

Structural Analysis & Physicochemical Context

Before initiating wet chemistry, one must understand the solute's molecular architecture. This compound possesses three distinct functional domains that drive its solubility interactions:

  • The Piperidine Ring: A secondary amine (unless protected) acting as a hydrogen bond donor/acceptor. It introduces basicity and conformational flexibility.

  • The Carboxamide Linker: A rigid, polar moiety capable of strong intermolecular hydrogen bonding (

    
    ), often leading to high crystal lattice energy and consequently lower solubility in non-polar solvents.
    
  • The 4-Bromophenyl Group: A lipophilic, electron-withdrawing aromatic system that enhances solubility in chlorinated and aromatic solvents while reducing aqueous solubility.

Predicted Solubility Behavior:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to disruption of amide-amide lattice interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and chlorinated solvents (DCM).

  • Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and Water (neutral pH).

Experimental Methodology: Determination of Solid-Liquid Equilibrium

To establish an authoritative solubility profile, we employ the Isothermal Saturation Method (Shake-Flask) coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is superior to dynamic laser monitoring for compounds with potential solvate formation, as it allows for solid-phase characterization.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached and verified.

SolubilityWorkflow Start Start: Solute & Solvent Preparation Mix Excess Solute Addition (Supersaturation) Start->Mix Equil Isothermal Equilibration (Shake Flask, 24-72h) Mix->Equil Settle Phase Separation (Sedimentation/Centrifugation) Equil->Settle TempControl Temp Control (± 0.05 K) TempControl->Equil Continuous Monitoring Sample Supernatant Sampling (Syringe Filter 0.22 µm) Settle->Sample SolidAnalysis Solid Phase Analysis (PXRD/DSC) Settle->SolidAnalysis Check for Solvates Dilute Dilution & HPLC Analysis Sample->Dilute Data Mole Fraction (x) Calculation Dilute->Data

Caption: Figure 1. Isothermal Saturation Workflow. Critical control points include temperature stability (±0.05 K) and solid-phase verification (PXRD) to detect polymorph transitions.

Validated Protocol Steps
  • Preparation: Calibrate the thermostatic shaker bath. Weigh an excess of this compound into borosilicate glass vials.

  • Solvent Addition: Add specific organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF).

  • Equilibration: Agitate at 150 rpm for 48 hours. Note: Time dependence must be validated by sampling at 24, 48, and 72 hours to ensure a plateau.

  • Sampling: Stop agitation and allow solids to settle for 2 hours at the set temperature. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (UV detection at

    
     nm).
    
  • Solid Phase Check: Analyze the residual solid by PXRD. Crucial: If the crystal form changes (e.g., formation of a methanol solvate), the solubility data refers to the new solid phase, not the original API.

Thermodynamic Modeling & Data Analysis

Raw solubility data (


, mole fraction) must be modeled to extract thermodynamic parameters (

,

) and predict solubility at unmeasured temperatures.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in non-ideal solutions.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    

Application: Use multivariate regression to fit experimental data. A high


 (>0.99) and low Relative Average Deviation (RAD) confirm the model's validity for process interpolation.
Van't Hoff Analysis

To understand the mechanism of dissolution, apply the van't Hoff equation:



  • 
     (Enthalpy of Solution):  Positive values indicate an endothermic process (solubility increases with T).[3] For amide-containing molecules, this is typically positive due to the energy required to break lattice hydrogen bonds.
    
  • 
     (Entropy of Solution):  Reflects the increase in disorder.
    

Representative Solubility Data Structure

When documenting your results, structure the data to allow for direct comparison across solvent classes. Below is the required format for reporting the solubility of this compound.

Table 1: Solubility (


) in Pure Solvents (Template) 
T (K)Methanol (Polar Protic)Ethanol (Polar Protic)Acetone (Polar Aprotic)Ethyl Acetate (Polar Aprotic)Toluene (Non-polar)
288.15DataDataDataDataData
293.15DataDataDataDataData
298.15DataDataDataDataData
303.15DataDataDataDataData
308.15DataDataDataDataData
313.15DataDataDataDataData

Note: Solubility is generally expected to follow the order: DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene > Water.

Process Application: Crystallization Design

The solubility profile directly informs the Cooling Crystallization and Anti-Solvent Crystallization strategies.

Cooling Crystallization
  • Solvent Choice: Select a solvent with a steep solubility curve (high coefficient

    
     in Apelblat equation).
    
  • Candidate: Ethanol or Isopropanol often show steep curves for piperidine carboxamides, allowing high recovery yields upon cooling from 60°C to 5°C.

Anti-Solvent Purification
  • Strategy: Dissolve the crude this compound in a "Good Solvent" (e.g., DMF or Methanol) and slowly add a "Bad Solvent" (e.g., Water or Heptane).

  • Purification Logic: Impurities with different solubility thresholds will remain in the mother liquor while the target compound precipitates selectively.

CrystallizationLogic Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in Good Solvent (e.g., Methanol) Crude->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (e.g., Water) Filter->AntiSolvent Nucleation Nucleation & Growth AntiSolvent->Nucleation Supersaturation Isolation Filtration & Drying Nucleation->Isolation

Caption: Figure 2.[4] Anti-Solvent Crystallization Logic. This pathway utilizes the differential solubility profile to achieve high purity (>99%).

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999).[5] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[5] The Journal of Chemical Thermodynamics, 31(1), 85-91.[5] Link

  • PubChem. (2025).[6][7] Compound Summary: 4-(4-Bromophenyl)piperidine.[6][7][8][9][10] National Library of Medicine. Link

  • BenchChem. (2025).[1][11] Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. (Analogous structure analysis). Link

  • Sha, J., et al. (2021).[5] Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of benorilate in six pure solvents. The Journal of Chemical Thermodynamics, 153, 106301.[5] Link

Sources

Therapeutic Potential of N-(4-bromophenyl)piperidine-4-carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(4-bromophenyl)piperidine-4-carboxamide scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry[]. Characterized by a conformationally restricted basic nitrogen and a highly tunable carboxamide linker, this core structure has demonstrated profound therapeutic utility across oncology, virology, and neurodegeneration[2]. The specific incorporation of a 4-bromophenyl moiety introduces critical physicochemical advantages: the bromine atom enhances lipophilicity for blood-brain barrier (BBB) penetration and provides a polarizable σ-hole capable of forming highly directional halogen bonds within target protein active sites.

This whitepaper synthesizes the mechanistic rationale, quantitative efficacy data, and validated experimental protocols for leveraging piperidine-4-carboxamide derivatives in drug discovery.

Core Therapeutic Applications

Oncology: Pan-Akt Kinase Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human malignancies, making Protein Kinase B (Akt) a prime therapeutic target. Piperidine-4-carboxamide derivatives have been rigorously validated as potent, ATP-competitive inhibitors of Akt[3]. The clinical success of compounds like AZD5363 (Capivasertib)—which utilizes a functionalized piperidine-4-carboxamide core—demonstrates the scaffold's ability to achieve nanomolar potency and high selectivity against closely related AGC kinases[4].

Mechanistically, the piperidine ring forms critical hydrogen bonds with the kinase hinge region, while lipophilic substitutions (such as a 4-bromophenyl group) occupy the adjacent hydrophobic pocket, locking Akt in a catalytically inactive state and preventing the phosphorylation of downstream substrates like PRAS40 and GSK-3β[5].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 / Proliferation Akt->mTOR Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Inhibitor N-(4-bromophenyl)piperidine- 4-carboxamide Derivative Inhibitor->Akt ATP-Competitive Inhibition

Fig 1. PI3K/Akt signaling pathway illustrating the targeted inhibition of Akt by piperidine-4-carboxamides.

Virology: Allosteric CCR5 Antagonism

In HIV-1 pathogenesis, the CCR5 receptor acts as an essential co-receptor for viral entry into host macrophages and T-cells. High-throughput screening and subsequent optimization of the piperidine-4-carboxamide scaffold led to the discovery of TAK-220, a highly potent, orally bioavailable CCR5 antagonist[6].

The carboxamide linker is critical for conferring metabolic stability against human hepatic microsomes, overcoming the rapid clearance observed in earlier generations of benzylpiperidines[7]. The basic piperidine nitrogen interacts with the transmembrane helices of the CCR5 receptor, inducing an allosteric conformational shift that physically precludes the binding of the HIV-1 gp120 envelope glycoprotein.

Neurodegeneration: Dual Cholinesterase Inhibition

For the treatment of Alzheimer's Disease (AD), dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are highly sought after to restore synaptic acetylcholine levels. N-phenyl and N-benzylpiperidine-4-carboxamide derivatives have demonstrated sub-micromolar inhibition of these enzymes[8].

At physiological pH, the piperidine nitrogen is protonated, allowing it to anchor into the catalytic active site (CAS) via cation-π interactions with conserved tryptophan residues. Simultaneously, the extended carboxamide linker allows the 4-bromophenyl moiety to reach the peripheral anionic site (PAS) at the gorge entrance, effectively blocking substrate entry and preventing AChE-induced amyloid-beta aggregation[9].

Quantitative Data Presentation

The following table synthesizes the in vitro pharmacological profiles of benchmark piperidine-4-carboxamide derivatives across their respective therapeutic targets.

Compound Class / DerivativePrimary TargetMechanism of ActionIn Vitro PotencyKey Pharmacological Property
AZD5363 (Capivasertib) Akt1 / Akt2 / Akt3ATP-competitive kinase inhibitionIC₅₀ = 3 nM / 7 nM / 7 nMOrally bioavailable; induces tumor regression in HER2+ models[5].
TAK-220 Analogues CCR5 ReceptorAllosteric GPCR antagonismIC₅₀ = 3.5 nM (Binding)High metabolic stability; inhibits HIV-1 membrane fusion[6].
N-benzylpiperidine-4-carboxamides AChE / BChEDual CAS/PAS bindingIC₅₀ = 0.41 µM (AChE)High BBB permeability; mitigates amyloid-beta aggregation[9].
Isonipecotamide Hybrids Thrombin / AChEMultimodal enzyme inhibitionKᵢ = 0.058 µM (AChE)First-in-class dual action for neurovascular pathologies[8].

Validated Experimental Protocols

To ensure rigorous, reproducible evaluation of synthesized this compound derivatives, the following self-validating protocols must be employed.

Protocol A: TR-FRET Akt Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence artifacts, a common issue with halogenated aromatic scaffolds. The assay is run at the ATP


 to accurately determine the competitive 

.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Causality: Tween-20 prevents non-specific binding of the lipophilic bromophenyl derivatives to the microplate walls.

  • Enzyme/Substrate Mix: Dilute recombinant human Akt1 to 0.5 nM and biotinylated-Crosstide substrate to 100 nM in Kinase Buffer.

  • Compound Titration: Dispense 100 nL of the piperidine-4-carboxamide derivative (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well pro-plate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM, matching the empirical

    
    ). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Eu-labeled anti-phospho-Crosstide antibody, and Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-Akt inhibitor like AZD5363 (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Screening_Workflow Synth Compound Synthesis (Amide Coupling) InVitro In Vitro Screening (TR-FRET / Ellman's) Synth->InVitro ADMET ADMET Profiling (Microsomal Stability) InVitro->ADMET InVivo In Vivo Validation (Efficacy Models) ADMET->InVivo

Fig 2. Preclinical drug discovery workflow for evaluating piperidine-4-carboxamide derivatives.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow anion. Because piperidine-4-carboxamides can act as slow-binding inhibitors, a pre-incubation step is strictly required.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: The reaction of thiocholine with DTNB is highly pH-dependent; pH 8.0 ensures rapid and complete color development.Do not use reducing agents (e.g., DTT or BME) , as they will prematurely reduce the DTNB reagent.

  • Enzyme Preparation: Dilute Electrophorus electricus AChE (eeAChE) to 0.03 U/mL in the phosphate buffer.

  • Pre-Incubation: In a 96-well clear bottom plate, combine 50 µL of eeAChE, 50 µL of DTNB (final concentration 0.3 mM), and 10 µL of the test compound (dissolved in DMSO, final DMSO < 1%). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the bulky 4-bromophenyl moiety to fully navigate and bind the narrow aromatic gorge of the AChE PAS.

  • Substrate Addition: Add 10 µL of acetylthiocholine iodide (final concentration 0.5 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Self-Validation: Include a "Blank" well (Buffer + DTNB + Substrate, no enzyme) to subtract the background rate of non-enzymatic substrate hydrolysis.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By leveraging the basicity of the piperidine ring for primary target anchoring and utilizing the 4-bromophenyl group for precise lipophilic and halogen-bonding interactions, researchers can systematically tune this pharmacophore for diverse indications. Whether optimizing for the hydrophobic kinase domains in oncology, the transmembrane GPCR pockets in virology, or the dual CAS/PAS sites in neurodegeneration, this structural core provides a highly developable, metabolically stable foundation for next-generation therapeutics.

References

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity Source: PubMed (National Institutes of Health) URL:[Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: MDPI Pharmaceuticals URL:[Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Structural Analysis and Medicinal Utility of Piperidine-4-Carboxamide Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-carboxamide (isonipecotamide) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to project hydrogen-bonding motifs into deep binding pockets while maintaining a solubilizing, basic nitrogen anchor. Unlike its regioisomers (e.g., nipecotamide), the 4-substituted congener offers a linear, symmetrical vector that is critical for targeting G-Protein Coupled Receptors (GPCRs), kinases (e.g., ALK), and viral entry proteins (e.g., CCR5).

This technical guide analyzes the structural pharmacophore of this scaffold, details robust synthetic pathways for library generation, and examines specific Structure-Activity Relationship (SAR) case studies. It is designed for medicinal chemists seeking to exploit this scaffold for lead optimization.

Structural Pharmacophore & Conformational Analysis

Geometric and Electronic Properties

The piperidine ring predominantly adopts a chair conformation . In the 4-carboxamide derivative, the bulky carboxamide group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions (


-value 

1.4–2.0 kcal/mol). This thermodynamic preference is crucial for drug design as it rigidly directs the amide vector away from the basic nitrogen.
  • N1 (Basic Center): The secondary amine (pKa

    
     10–11) is protonated at physiological pH, forming salt bridges with conserved aspartate/glutamate residues in GPCRs (e.g., Asp3.32 in aminergic receptors).
    
  • C4-Carboxamide: Acts as a dual pharmacophore:

    • H-Bond Donor: The

      
       (or NHR) interacts with backbone carbonyls or Ser/Thr hydroxyls.
      
    • H-Bond Acceptor: The Carbonyl (

      
      ) interacts with His/Lys/Arg residues.
      
  • Vectorality: The distance between the N1 and the amide carbonyl is approximately 5.5–6.0 Å, a "magic distance" often found between the aspartic anchor and the hydrophobic/polar accessory pockets in many drug targets.

Pharmacophore Visualization

The following diagram illustrates the interaction vectors and spatial arrangement of the scaffold.

Pharmacophore N1 Piperidine N1 (Basic Center) Salt Bridge Donor Ring Piperidine Ring (Chair Conformation) Hydrophobic Spacer N1->Ring Rigidifies Target Target Pocket (Deep Cleft) N1->Target ~6.0 Å Distance C4 C4 Position (Equatorial) Ring->C4 Projects Amide Carboxamide Group (H-Bond Donor/Acceptor) C4->Amide Linear Vector Amide->Target Key Interaction

Figure 1: Pharmacophore map of the piperidine-4-carboxamide scaffold showing the linear projection of the amide group relative to the basic nitrogen anchor.

Synthetic Accessibility & Library Design

The utility of this scaffold lies in its synthetic versatility.[1][2] The secondary amine (N1) and the primary amide can be orthogonally functionalized.

Core Synthetic Strategy: and Reduction

A robust method for generating N-aryl derivatives (common in kinase and GPCR ligands) involves a Nucleophilic Aromatic Substitution (


) followed by functional group manipulation.
Protocol: Synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide

This intermediate allows for further elaboration into urea or amide-linked inhibitors (e.g., for kinase targeting).

Reagents:

  • Piperidine-4-carboxamide (Isonipecotamide)[3]

  • 4-Fluoronitrobenzene[3]

  • 
     (anhydrous)[3]
    
  • DMF (anhydrous)[3]

  • Pd/C (10%) and

    
     gas[3]
    

Step-by-Step Methodology:

  • 
     Coupling: 
    
    • Charge a round-bottom flask with piperidine-4-carboxamide (1.0 eq) and

      
       (2.0 eq) in anhydrous DMF. Stir for 15 min.
      
    • Add 4-fluoronitrobenzene (1.05 eq) dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for consumption of starting material.

    • Workup: Pour into ice water. Filter the yellow precipitate (1-(4-nitrophenyl)piperidine-4-carboxamide). Wash with water and dry.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in MeOH/EtOH.[3]

    • Add 10% Pd/C (5–10 mol%).[3]

    • Stir under

      
       atmosphere (balloon pressure) at RT for 4–12 hours.
      
    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the aniline product.

Synthetic Workflow Diagram

Synthesis SM1 Piperidine-4-carboxamide Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-Fluoronitrobenzene SM2->Step1 Inter Intermediate: 1-(4-nitrophenyl)piperidine-4-carboxamide Step1->Inter Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Inter->Step2 Product Product: 1-(4-aminophenyl)piperidine-4-carboxamide Step2->Product

Figure 2: Two-step synthetic pathway for generating N-aryl piperidine-4-carboxamide scaffolds.

Case Studies in Medicinal Chemistry

Case Study A: CCR5 Antagonists (Anti-Viral)

The piperidine-4-carboxamide scaffold has been successfully employed to design CCR5 antagonists, which block HIV-1 entry.[4] The "Y-shape" pharmacophore of CCR5 inhibitors requires a central basic core with branching hydrophobic groups.

Mechanistic Insight: Researchers utilized a "group-reverse" strategy where the piperidine-4-carboxamide served as the central core. The amide nitrogen was substituted to project into the hydrophobic pocket of CCR5, while the piperidine nitrogen interacted with the conserved glutamate.

Quantitative SAR Data: The table below summarizes the potency of derivatives compared to Maraviroc (clinical standard).

Compound IDR-Group Modification (Amide N)CCR5 IC50 (nM)Anti-HIV IC50 (nM)Notes
Maraviroc (Control)25.43 ~20 Clinical Standard
16g 4,4-difluorocyclohexyl25.73 73.01 Bioisostere equivalent
16i 4-fluorophenyl25.53 94.10 High affinity, lower cell potency
16a Cyclopropyl>1000N/DLoss of hydrophobic contact

Data Source: Derived from comparative analysis in [11].

Case Study B: Sigma-1 Receptor Ligands (CNS)

Sigma-1 receptors (


R) are targets for neurodegenerative diseases. High selectivity against the homologous 

R is required.

SAR Logic:

  • N-Benzyl Substitution: Essential for the primary hydrophobic pocket interaction.

  • 4-Carboxamide: Provides the necessary H-bond acceptor/donor profile to anchor the ligand in the secondary binding site.[5]

  • Result: Derivatives with the 4-carboxamide showed

    
     values in the low nanomolar range (20–30 nM) with improved selectivity over 
    
    
    
    compared to ester analogs [7].

Experimental Protocols: Bioassay Validation

To validate the activity of synthesized piperidine-4-carboxamide derivatives against GPCR targets (like CCR5 or


), a functional Calcium Mobilization Assay is the industry standard.
Protocol: FLIPR Calcium Mobilization Assay

Objective: Measure intracellular calcium flux (


) in response to agonist stimulation in the presence of the test compound.
  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., CCR5-G

      
      16) into 96-well black-wall plates (20,000 cells/well).
      
    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture medium.

    • Add 100

      
      L of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (20 mM HEPES, pH 7.4).
      
    • Incubate for 45 min at 37°C, then 15 min at RT.

  • Compound Addition:

    • Prepare serial dilutions of the piperidine-4-carboxamide test compounds in assay buffer.

    • Add compounds to cells using the FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Incubate for 15 min (antagonist mode).

  • Agonist Stimulation & Measurement:

    • Inject

      
       concentration of the native agonist (e.g., RANTES/CCL5 for CCR5).
      
    • Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       using a 4-parameter logistic fit of the max-min fluorescence response.
      
Signaling Pathway Diagram (GPCR Antagonism)

Signaling Agonist Endogenous Agonist (e.g., CCL5) GPCR GPCR Target (e.g., CCR5) Agonist->GPCR Activates Inhibitor Piperidine-4-carboxamide Derivatives Inhibitor->GPCR Blocks Binding (Orthosteric/Allosteric) Gprot G-Protein (Gq/Galpha-16) GPCR->Gprot Signal Transduction PLC PLC-beta Gprot->PLC IP3 IP3 Generation PLC->IP3 CaRelease Ca2+ Release (Fluorescence Signal) IP3->CaRelease

Figure 3: Mechanism of action for GPCR antagonism by piperidine scaffolds in a calcium mobilization assay.

References

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from 3

  • Zju-Ens Joint Laboratory. (2014).[4] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Retrieved from 4

  • University of Trieste. (2018). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Retrieved from 5

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Retrieved from 7

  • RIKEN. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Retrieved from 8

Sources

Whitepaper: Pharmacological Profiling and Biological Activity of N-(4-Bromophenyl)piperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly optimized, multi-target scaffolds, the piperidine-4-carboxamide class has emerged as a privileged structure. Specifically, N-(4-bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8) serves as a commercially available, highly versatile building block[]. While the naked scaffold itself is a synthetic intermediate, its structural derivatives exhibit profound biological activity across multiple therapeutic domains.

This technical guide deconstructs the mechanistic rationale behind this pharmacophore, explores its primary biological targets—ranging from viral entry inhibition to neuroprotection—and outlines the self-validating experimental protocols required to quantify its efficacy.

Physicochemical & Mechanistic Rationale

The biological versatility of this compound derivatives is not coincidental; it is driven by three distinct physicochemical features that maximize target residence time and binding affinity:

  • The Basic Piperidine Nitrogen: At physiological pH, the secondary or tertiary piperidine nitrogen is protonated. This allows it to form critical electrostatic interactions (salt bridges) with conserved acidic residues deep within transmembrane receptors (e.g., Glu283 in CCR5 or Asp126 in Sigma-1 receptors).

  • The Carboxamide Linker: Acting as both a hydrogen bond donor and acceptor, the amide linkage rigidifies the molecule's conformation, forcing it into a favorable "Y-shape" that fits snugly into hydrophobic binding pockets.

  • The 4-Bromophenyl Moiety: The bromine atom provides far more than mere lipophilic bulk. It engages in halogen bonding —a highly directional, non-covalent interaction where the electron-deficient "sigma-hole" of the bromine atom interacts strongly with Lewis bases (such as backbone carbonyl oxygens) in the receptor pocket. This significantly enhances target affinity compared to unsubstituted or fluorinated analogs.

Primary Biological Targets

Pillar A: CCR5 Receptor Antagonism (Anti-HIV-1 Activity)

Piperidine-4-carboxamide derivatives are well-documented as, a mechanism critical for blocking HIV-1 viral entry[2]. The scaffold anchors into the transmembrane cavity of the CCR5 coreceptor, inducing an allosteric conformational change. This prevents the HIV-1 gp120 envelope glycoprotein from successfully binding to the host cell, neutralizing viral fusion.

CCR5_Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Coreceptor CD4->CCR5 Activates Entry Viral Fusion CCR5->Entry Facilitates Drug Piperidine-4-carboxamide Derivative Drug->CCR5 Allosteric Blockade

Allosteric inhibition of the CCR5/HIV-1 entry pathway by piperidine-4-carboxamide derivatives.

Pillar B: Sigma-1 Receptor (σ1R) Modulation

Beyond antiviral applications, this scaffold exhibits high affinity for the , a chaperone protein implicated in neuroprotection, Alzheimer's disease, and neuropathic pain[3]. The 4-bromophenyl group perfectly fulfills the hydrophobic primary pharmacophore requirement of σ1R, while the basic piperidine nitrogen matches the positive ionizable feature essential for anchoring to the receptor's binding cleft.

Pillar C: Analgesic and Antimicrobial Properties

In vivo studies have demonstrated that piperidine-4-carboxamide derivatives exhibit significant , likely mediated through dopamine reuptake inhibition[4]. Furthermore, computational and in vitro evaluations indicate that halogenated piperidine derivatives can affect various bacterial transport systems, providing moderate antimicrobial effects by disrupting cell membrane integrity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using robust, self-validating assay systems. Below are the gold-standard methodologies for evaluating this pharmacophore.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR) for CCR5 Antagonism

Causality & Rationale: CCR5 is a Gq-coupled GPCR. Activation by its endogenous ligand (CCL5/RANTES) triggers phospholipase C (PLC), leading to the release of intracellular calcium (


). By loading cells with a calcium-sensitive fluorophore, we can directly quantify the functional antagonism of our test compounds by measuring the suppression of this fluorescent spike[2].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate CHO-K1 cells stably transfected with human CCR5. Seed at a density of

    
     cells/well in 384-well black, clear-bottom microplates. (Validation Checkpoint: Maintain a parallel plate of wild-type CHO-K1 cells lacking CCR5 to subtract non-specific background signals).
    
  • Fluorophore Loading: Remove culture media and incubate cells with Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM probenecid for 60 minutes at 37°C. (Expert Insight: Probenecid is critical here; it inhibits multidrug resistance proteins, preventing the cells from prematurely pumping the dye out).

  • Compound Incubation: Dispense the piperidine-4-carboxamide test compounds (serially diluted from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding at the allosteric site.

  • Agonist Challenge: Using a FLIPR Tetra system, inject CCL5 at its predetermined

    
     concentration.
    
  • Data Acquisition: Record fluorescence emission at 525 nm (excitation at 488 nm) for 3 minutes. Calculate

    
     values using non-linear regression analysis of the maximum fluorescence minus baseline.
    
Protocol 2: Radioligand Competitive Binding Assay for Sigma-1 Receptor Affinity

Causality & Rationale: To isolate true receptor binding affinity (


) from downstream functional effects, a competitive radioligand assay is required. We utilize 

-pentazocine because it possesses unparalleled selectivity for the

receptor over the

subtype, ensuring the displacement curve accurately reflects

interactions[3].

Assay_Workflow Step1 1. Membrane Prep Isolate σ1R cells Step2 2. Incubation Add radioligand & drug Step1->Step2 Step3 3. Filtration Terminate via GF/B filters Step2->Step3 Step4 4. Washing Remove unbound ligand Step3->Step4 Step5 5. Quantification Scintillation Counting Step4->Step5 Step6 6. Analysis Calculate Ki (Cheng-Prusoff) Step5->Step6

Step-by-step workflow for the competitive radioligand binding assay targeting Sigma-1 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Reaction Assembly: In a 96-well format, combine 100 µL of membrane suspension, 50 µL of

    
    -pentazocine (final concentration 3 nM), and 50 µL of the test derivative at varying concentrations.
    
  • Incubation: Incubate the mixture at 37°C for 150 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification & Calculation: Extract the filters, add liquid scintillation cocktail, and measure retained radioactivity. Determine non-specific binding using 10 µM haloperidol. Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

Quantitative Data Summary

The following table summarizes the benchmark quantitative data for piperidine-4-carboxamide derivatives across their primary biological targets, highlighting the specific contribution of the pharmacophore elements.

Target / AssayRepresentative Derivative ClassActivity Metric (

/

)
Key Pharmacophore Contribution
CCR5 Receptor (Calcium Mobilization)Maraviroc-analogs (e.g., Compound 16g)

Piperidine nitrogen forms critical salt bridge with Glu283[2].
HIV-1 Antiviral (Single Cycle Assay)Maraviroc-analogs (e.g., Compound 16g)

Halogenated phenyl ring occupies deep hydrophobic sub-pocket[2].
Sigma-1 (

)
(Radioligand Binding)
N-benzylcarboxamide analogs

4-bromophenyl enables sigma-hole halogen bonding with receptor backbone[3].
Analgesia (In Vivo Mouse Model)Piperidine-4-carboxamideSignificant at

Amide linker rigidifies structure for monoamine transporter inhibition[4].

References

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry.[Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.[Link]

Sources

The N-(4-Bromophenyl)piperidine-4-carboxamide Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromophenyl)piperidine-4-carboxamide (CAS: 883106-57-8) represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often utilized as a high-value intermediate, its structural architecture combines a semi-rigid piperidine core, a directional amide linker, and a halogenated aryl moiety. This specific arrangement allows it to serve as a critical pharmacophore in the development of inhibitors for MALT1 (lymphoma), CCR5 (HIV entry), and DNA Gyrase (mycobacterial infections).

This technical guide dissects the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of this scaffold, providing researchers with the rationale for its deployment in drug discovery campaigns.

Chemical Architecture & Physicochemical Properties[1]

The molecule functions as a tripartite pharmacophore. Its efficacy stems from the distinct roles played by its three structural domains:

DomainStructural ComponentPharmacological Function
Head Piperidine Ring (Secondary Amine)Solubility & Vectorization: The sp3-hybridized ring provides a semi-rigid scaffold. The N1-position (secondary amine) acts as a "handle" for derivatization, allowing the molecule to reach distal binding pockets (e.g., S2/S3 pockets in proteases).
Linker Carboxamide Bond (–CONH–)Hydrogen Bonding: Acts as a dual H-bond donor (NH) and acceptor (C=O). It rigidly orients the aryl group relative to the piperidine core.
Tail 4-Bromophenyl GroupHalogen Bonding & Hydrophobicity: The bromine atom creates a "sigma hole" (positive electrostatic potential), enabling halogen bonds with backbone carbonyls. The para-substitution blocks metabolic oxidation (CYP450).
Physicochemical Profile (Predicted)[2][3][4]
  • Molecular Weight: ~283.16 g/mol

  • LogP (Octanol/Water): 2.5 – 3.0 (Lipophilic, good membrane permeability)

  • pKa (Piperidine NH): ~10.5 (Protonated at physiological pH, enhancing solubility)

  • Topological Polar Surface Area (TPSA): ~41 Ų (High blood-brain barrier penetration potential)

Synthetic Protocols

The synthesis of this compound typically follows a convergent route involving amide coupling followed by deprotection.

Protocol: Amide Coupling via Acid Chloride or Coupling Agent

Reagents:

  • Starting Material A: N-Boc-piperidine-4-carboxylic acid (CAS: 183673-66-7)

  • Starting Material B: 4-Bromoaniline (CAS: 106-40-1)

  • Coupling Agents: HATU or EDC/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add 4-Bromoaniline (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt of This compound .

Visual Synthesis Scheme

Synthesis SM1 N-Boc-Piperidine-4-COOH Step1 Activation (HATU/DIPEA) SM1->Step1 SM2 4-Bromoaniline SM2->Step1 Inter Intermediate: N-Boc-N-(4-bromophenyl) piperidine-4-carboxamide Step1->Inter Amide Coupling Step2 Deprotection (TFA/DCM) Inter->Step2 Final Target: N-(4-bromophenyl) piperidine-4-carboxamide Step2->Final Boc Removal

Caption: Convergent synthesis pathway for the generation of the this compound scaffold.

Pharmacological Targets & Mechanisms[5][6]

This scaffold is rarely used as a standalone drug but rather as a high-affinity core that is further functionalized at the piperidine nitrogen.

Mechanism 1: MALT1 Protease Inhibition (Immunology)

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protein is a key driver in B-cell lymphomas.

  • Binding Mode: The 4-bromophenyl group occupies the hydrophobic S1 pocket of the MALT1 protease. The bromine atom engages in a crucial halogen bond with the backbone carbonyl of the enzyme, significantly increasing residence time compared to non-halogenated analogs.

  • Piperidine Role: The piperidine ring sits in the active site cleft, and substituents added to the piperidine nitrogen extend into the S2/S3 pockets to confer selectivity over other cysteine proteases.

Mechanism 2: CCR5 Antagonism (Virology)

In the design of HIV entry inhibitors (CCR5 antagonists), the piperidine-4-carboxamide core serves as a central spacer.

  • Interaction: The basic nitrogen of the piperidine interacts with Asp297 (or equivalent acidic residues) in the transmembrane helix of the GPCR.

  • Aryl Function: The 4-bromophenyl moiety penetrates deep into the helical bundle, where the bromine atom provides steric bulk that prevents receptor conformational changes required for viral entry.

Mechanism 3: DNA Gyrase Inhibition (Antibacterial)

Recent studies have identified this scaffold in hits against Mycobacterium abscessus.[1]

  • Target: The GyrB subunit of DNA gyrase.[1]

  • Mechanism: The molecule competes with ATP binding. The carboxamide linker mimics the hydrogen bonding pattern of the adenine ring of ATP, while the bromophenyl group exploits a hydrophobic pocket unique to the mycobacterial enzyme.

Structure-Activity Relationship (SAR) Analysis

To optimize this pharmacophore, medicinal chemists systematically vary the three domains. The following logic guides these modifications:

SAR Decision Matrix
Modification SiteChangeEffect on Potency/Properties
4-Bromo (Para) Change to -F Reduces lipophilicity but loses the "sigma hole" halogen bond strength. Often reduces potency in MALT1.
4-Bromo (Para) Change to -CH3 Maintains hydrophobicity but removes halogen bonding capability; susceptible to metabolic oxidation.
Amide N Methylation (-N(Me)- )Usually abolishes activity by disrupting the H-bond donor capability required for backbone interactions.
Piperidine N1 Sulfonylation Creates sulfonamide derivatives (e.g., for 11β-HSD1 inhibition). Increases metabolic stability.
Piperidine N1 Benzylation Classic strategy to fill the S2 pocket. Often leads to nanomolar potency in GPCR targets.
SAR Logic Diagram

SAR cluster_0 Piperidine N1 Modifications cluster_1 Aryl Ring (4-Position) Modifications Core N-(4-bromophenyl) piperidine-4-carboxamide N1_Alkyl Alkylation/Benzylation: Targets GPCR hydrophobic pockets (e.g., CCR5) Core->N1_Alkyl N1_Sulf Sulfonylation: Targets Enzymes (e.g., 11β-HSD1) Improves metabolic stability Core->N1_Sulf Br_Cl Br -> Cl/F: Reduces steric bulk Modulates Halogen Bond strength Core->Br_Cl Br_H Br -> H: Loss of potency (10-100x) Increases metabolic clearance Core->Br_H

Caption: Structural modifications and their consequent impact on pharmacological activity and target selectivity.[2]

Experimental Validation: Key Assays

To validate the activity of derivatives based on this scaffold, the following assays are standard:

A. Fluorescence Resonance Energy Transfer (FRET) Assay (MALT1)
  • Purpose: Measure proteolytic inhibition.

  • Protocol:

    • Incubate recombinant MALT1 enzyme with the test compound (0.1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.5).

    • Add fluorogenic substrate (e.g., Ac-LRSR-AMC).

    • Measure fluorescence release (Ex: 360 nm, Em: 460 nm) over 30 minutes.

    • Success Criteria: IC₅₀ < 100 nM indicates a potent lead.

B. Calcium Flux Assay (GPCRs/CCR5)
  • Purpose: Measure functional antagonism of G-protein signaling.

  • Protocol:

    • Load CHO cells expressing CCR5 with Fluo-4 AM (calcium dye).

    • Pre-incubate with this compound derivative for 30 min.

    • Stimulate with agonist (e.g., RANTES/CCL5).

    • Monitor calcium influx via FLIPR (Fluorometric Imaging Plate Reader).

    • Data Output: Dose-response curve showing inhibition of calcium mobilization.

References

  • MALT1 Inhibition : Schlapbach, A., et al. "N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity." Bioorganic & Medicinal Chemistry Letters, 2018.[3] Link

  • CCR5 Antagonists : Liu, T., et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[4] European Journal of Medicinal Chemistry, 2014. Link

  • Mycobacterial Gyrase : Peth, K., et al. "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus."[1] Antimicrobial Agents and Chemotherapy, 2021.[1] Link

  • Synthesis & Properties : ChemicalBook Entry for CAS 80980-89-8 (4-(4-Bromophenyl)piperidine derivatives). Link

  • NAPE-PLD Inhibitors : Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2021. Link

Sources

Technical Monograph: Safety & Handling of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromophenyl)piperidine-4-carboxamide (often supplied as the hydrochloride salt, CAS: 1235441-19-6) is a critical pharmacophore used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other medicinal chemistry applications. As a secondary amine linked to a halogenated aromatic system, it presents specific handling challenges related to skin sensitization, potential respiratory irritation, and unknown long-term organ toxicity.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a researcher-centric workflow for safe handling, storage, and disposal. It utilizes Structure-Activity Relationship (SAR) principles to bridge gaps where empirical toxicological data is absent.

Chemical Identity & Physicochemical Properties[1][2]

Accurate identification is the first step in safety. This compound is frequently confused with 4-(4-bromophenyl)piperidine; however, the presence of the carboxamide linker significantly alters its polarity and metabolic stability.

PropertyDataNotes
Chemical Name This compound (HCl)Primary nomenclature
CAS Number 1235441-19-6 (HCl salt)Free base data is scarce; salt form is standard.
Molecular Formula C₁₂H₁₆BrClN₂O (HCl salt)Free base: C₁₂H₁₅BrN₂O
Molecular Weight 319.63 g/mol Free base: ~283.17 g/mol
Physical State Off-white to pale yellow solidHygroscopic in salt form.
Solubility DMSO, Methanol, Water (Moderate)Low solubility in non-polar solvents (Hexane).
pKa (Predicted) ~10.5 (Piperidine nitrogen)Basic; forms stable salts with mineral acids.

Hazard Identification (GHS Classification)

In the absence of a REACH registration dossier for this specific intermediate, the following classification is derived from analog read-across (using piperidine-4-carboxamide and 4-bromoaniline derivatives) and vendor consensus.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3][1][2]H319
STOT - Single Exposure 3May cause respiratory irritation.[3][1][2][4]H335

Precautionary Principle: Treat this substance as a potential Skin Sensitizer . Halogenated aromatic amides can undergo metabolic activation to form reactive quinone-imine intermediates capable of haptenizing proteins.

Toxicological Profile & SAR Analysis

Expert Insight: Standard SDSs often list "No data available" for novel intermediates. As scientists, we must apply predictive toxicology .

Structural Alerts
  • Piperidine Moiety (Secondary Amine):

    • Risk:[5][2][6] If the piperidine nitrogen is unsubstituted, it can react with nitrite sources (in air or biological systems) to form N-nitrosopiperidines, which are potent carcinogens.

    • Control: Avoid co-storage with nitrosating agents (e.g., sodium nitrite, nitric acid).

  • 4-Bromophenyl Group:

    • Metabolic Pathway: Aryl halides are susceptible to oxidative defluorination/dehalogenation or epoxidation by Cytochrome P450 enzymes.

    • Hepatotoxicity: High-dose exposure may deplete glutathione (GSH) levels in the liver, leading to oxidative stress.

  • Carboxamide Linker:

    • Generally stable, but enzymatic hydrolysis (amidase activity) could release 4-bromoaniline , a known hematotoxin (methemoglobinemia risk) and potential mutagen.

Predicted Metabolic Fate (Graphviz Visualization)

The following diagram illustrates the hypothetical metabolic activation and degradation pathways that dictate the toxicity profile.

MetabolicPathways Parent N-(4-bromophenyl) piperidine-4-carboxamide Hydrolysis Amidase Hydrolysis Parent->Hydrolysis In vivo (Slow) Oxidation CYP450 Oxidation Parent->Oxidation Liver Microsomes Metabolite1 Piperidine-4- carboxylic acid Hydrolysis->Metabolite1 Metabolite2 4-Bromoaniline (TOXIC) Hydrolysis->Metabolite2 Primary Hazard Metabolite2->Oxidation Bioactivation Metabolite3 N-Hydroxy Metabolite Oxidation->Metabolite3 Conjugation Glucuronidation/ Excretion Metabolite3->Conjugation

Figure 1: Predicted metabolic degradation pathways. The hydrolysis pathway yielding 4-bromoaniline represents the most significant latent toxicity risk.

Safe Handling Protocols (The "Self-Validating" System)

This protocol uses a hierarchy of controls designed to validate safety at each step. If a step cannot be performed (e.g., fume hood unavailable), the workflow must stop.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats. Piperidine salts can be electrostatic; static discharge can aerosolize the powder, bypassing respiratory protection.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPERationale (Causality)
Hands Double Nitrile Gloves (0.11 mm min. thickness)Latex is permeable to many organic amines. Double gloving provides a visual indicator for tears and increases breakthrough time.
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail. Engineering controls are primary.
Body Lab Coat (Cotton/Poly) Synthetic fibers can melt if a fire occurs; cotton blends are preferred.
Operational Workflow
  • Pre-Check: Verify fume hood flow. Clear deck of incompatible oxidizers.

  • Weighing:

    • Place balance inside the hood.

    • Use a disposable spatula.

    • Validation: Wipe the balance area with a damp Kimwipe after weighing. If the wipe turns yellow/discolored (upon reaction with visualization agents like ninhydrin), containment failed.

  • Solubilization:

    • Dissolve the solid immediately in the reaction solvent (e.g., DMSO, DCM) to reduce inhalation risk.

    • Note: The HCl salt may require a base (TEA/DIPEA) to release the free amine for nucleophilic reactions.

  • Waste Disposal:

    • Solid waste: Hazardous Solid Waste (Toxic).

    • Liquid waste: Halogenated Organic Waste.

    • Never dispose of down the drain due to aquatic toxicity potential (H402).

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action1 Move to Fresh Air Support Respiration Inhalation->Action1 Action2 Brush off dry powder Wash w/ Soap & Water (15m) Skin->Action2 Action3 Flush w/ Water (15m) Remove Contacts Eye->Action3 Medical Seek Medical Attention (Show CAS 1235441-19-6) Action1->Medical Action2->Medical Action3->Medical

Figure 2: Immediate response logic for exposure incidents. Speed of decontamination is the critical factor.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible. Moisture absorption can lead to hydrolysis of the HCl salt, creating sticky gums that are difficult to handle safely.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58323625 (Related Piperidine Carboxamides). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 4-bromoaniline (Metabolite Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). GHS Guide to Chemical Classifications.[1] Retrieved from [Link]

Disclaimer: This guide is for research purposes only. It does not replace the official SDS provided by the specific manufacturer of your lot number. Always conduct a local Risk Assessment before beginning work.

Sources

Methodological & Application

Application Note: Synthesis of N-(4-bromophenyl)piperidine-4-carboxamide from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and yield optimization.

Executive Summary

This application note details a highly efficient, field-proven three-step synthetic protocol for the preparation of N-(4-bromophenyl)piperidine-4-carboxamide starting from isonipecotic acid (piperidine-4-carboxylic acid). The workflow encompasses selective secondary amine protection, active-ester mediated amide coupling, and controlled acidic deprotection. By leveraging targeted coupling reagents and optimized pH controls, this self-validating system ensures high yields, minimal side reactions, and high-purity isolation suitable for downstream pharmaceutical screening.

Mechanistic Rationale & Strategy

To achieve high-yielding amide bond formation without unwanted polymerization, the synthesis is strategically divided into three distinct phases, each governed by specific chemical causality:

  • Step 1: N-Boc Protection: Isonipecotic acid naturally exists as a zwitterion in aqueous media. Direct coupling with an aniline would lead to uncontrolled intermolecular self-polymerization between the secondary amine and the carboxylic acid. Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaOH) ensures the amine is fully deprotonated and nucleophilic, exclusively yielding 1-Boc-piperidine-4-carboxylic acid[Kiesewetter et al., 2025][1].

  • Step 2: HATU-Mediated Amide Coupling: 4-Bromoaniline is a deactivated, sterically hindered nucleophile. The electron-withdrawing inductive effect of the bromine atom and the delocalization of the amine lone pair into the aromatic ring make standard coupling reagents (e.g., EDC/HOBt) sluggish and low-yielding. HATU is selected as the premier coupling reagent because it rapidly converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen of the HOAt leaving group provides a critical neighboring group effect, hydrogen-bonding with the incoming aniline to dramatically accelerate C-N bond formation[Liu et al., 2018][2][3].

  • Step 3: Acidic Deprotection: The Boc group is cleanly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). This cleavage proceeds via an SN1 mechanism, generating an intermediate tert-butyl cation that collapses into volatile isobutylene and carbon dioxide gas. The evolution of these gases drives the reaction to absolute completion. A subsequent basic workup neutralizes the resulting TFA salt to afford the free base product.

Reaction Scheme & Pathway Visualization

SynthesisPathway A Isonipecotic Acid B 1-Boc-piperidine- 4-carboxylic acid A->B Step 1: Boc2O, NaOH THF/H2O, 0°C to RT C 1-Boc-N-(4-bromophenyl) piperidine-4-carboxamide B->C Step 2: 4-Bromoaniline HATU, DIPEA, DMF, RT D N-(4-bromophenyl) piperidine-4-carboxamide C->D Step 3: TFA/DCM RT, 2 h

Figure 1: Three-step synthesis of this compound from isonipecotic acid.

Materials & Reagents

The following quantitative stoichiometry is optimized for a 10 mmol scale baseline (Step 1). Subsequent steps assume theoretical progression with standard equivalents.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Step 1: Protection
Isonipecotic acid129.161.01.29 g (10 mmol)Starting Material
Boc₂O218.251.12.40 g (11 mmol)Protecting Group
NaOH (1M aq)40.002.020 mL (20 mmol)Base / Deprotonation
THFN/AN/A20 mLCo-solvent
Step 2: Amide Coupling
1-Boc-piperidine-4-carboxylic acid229.271.01.83 g (8.0 mmol)Protected Intermediate
4-Bromoaniline172.021.01.38 g (8.0 mmol)Nucleophile
HATU380.231.23.65 g (9.6 mmol)Coupling Reagent
DIPEA129.243.04.18 mL (24 mmol)Non-nucleophilic Base
DMF (Anhydrous)N/AN/A20 mLSolvent
Step 3: Deprotection
1-Boc-N-(4-bromophenyl)...383.281.01.92 g (5.0 mmol)Coupled Intermediate
TFA114.02Excess5.0 mLAcidic Cleavage Reagent
DCMN/AN/A10.0 mLSolvent

*Amounts adjusted for typical isolated yields from the preceding step.

Experimental Protocols

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid
  • Preparation: In a 100 mL round-bottom flask, dissolve isonipecotic acid (1.29 g, 10 mmol) in 20 mL of 1M aqueous NaOH (20 mmol). Add 20 mL of THF to create a miscible biphasic system.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Boc₂O (2.40 g, 11 mmol) in 5 mL of THF and add it dropwise to the stirring solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Expert Insight: Do not acidify below pH 2, as the Boc group is acid-labile and may prematurely cleave.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white crystalline powder[ECHEMI, 2023][4].

Step 2: Synthesis of 1-Boc-N-(4-bromophenyl)piperidine-4-carboxamide
  • Pre-activation: In an oven-dried 50 mL flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-piperidine-4-carboxylic acid (1.83 g, 8.0 mmol) and HATU (3.65 g, 9.6 mmol) in 20 mL of anhydrous DMF. Add DIPEA (4.18 mL, 24 mmol) dropwise.

  • Active Ester Formation: Stir the mixture at RT for 10 minutes. Expert Insight: This pre-activation step is critical. It allows the complete formation of the highly reactive HOAt ester before the deactivated aniline is introduced, suppressing epimerization and side reactions.

  • Coupling: Add 4-bromoaniline (1.38 g, 8.0 mmol) in one portion. Stir the reaction mixture at RT for 16 hours[Soukarieh et al., 2020][5].

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, 1M HCl, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product.

Step 3: Synthesis of this compound (Free Base)
  • Deprotection: Dissolve the coupled intermediate (1.92 g, 5.0 mmol) in 10 mL of DCM. Cool to 0 °C and slowly add 5 mL of TFA.

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor the disappearance of the starting material via TLC (visualized with Ninhydrin stain).

  • Concentration: Concentrate the reaction mixture in vacuo. Expert Insight: Co-evaporate the residue with toluene (2 × 10 mL) to effectively azeotrope and remove residual TFA, which prevents stubborn salt formation.

  • Neutralization: Dissolve the crude residue in 20 mL of DCM and wash with 20 mL of 1M NaOH (or saturated aqueous Na₂CO₃) until the aqueous layer is strictly pH > 9.

  • Isolation: Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the final target molecule as a free base.

Analytical Characterization & Yield Optimization

The following table summarizes the expected performance metrics and validation markers for a self-validating workflow.

Synthesis StepExpected YieldReaction TimeKey Analytical Markers (Self-Validation)
1. Boc Protection 92 - 96%16 h¹H NMR (CDCl₃): Singlet at ~1.45 ppm (9H, tert-butyl).IR: Strong absorption at ~1685 cm⁻¹ (carbamate C=O).
2. Amide Coupling 80 - 88%16 h¹H NMR (CDCl₃): Aromatic doublets at ~7.40 ppm (4H, Ar-H). Broad singlet at ~7.50 ppm (1H, NH amide).MS (ESI+): [M+H]⁺ peak at m/z 383.1 / 385.1 (Bromine isotope pattern).
3. Deprotection 85 - 92%2 h¹H NMR (CDCl₃): Disappearance of the 9H singlet at 1.45 ppm. Upfield shift of piperidine ring protons.TLC: Product stains strongly positive (purple/pink) with Ninhydrin.

References

  • Liu, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. URL:[Link]

  • Kiesewetter, D. O., et al. (2025). Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging. ACS Chemical Neuroscience. URL:[Link]

  • Soukarieh, F., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry. URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details a robust, optimized protocol for the synthesis of N-(4-bromophenyl)piperidine-4-carboxamide . This structural motif—a piperidine linked via a carboxamide to an aryl halide—is a critical pharmacophore in medicinal chemistry, serving as a scaffold for GPCR ligands (e.g., opioid receptors), kinase inhibitors, and PARP inhibitors.

The Synthetic Challenge

The primary challenge in this synthesis is the nucleophilicity mismatch .

  • Weak Nucleophile: The amine component, 4-bromoaniline , is electronically deactivated due to the electron-withdrawing bromine atom and the delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics and incomplete conversion.

  • Competing Nucleophile: The piperidine nitrogen is a potent secondary amine. Without protection, it will outcompete the aniline, leading to uncontrolled polymerization or self-coupling.

The Solution: Orthogonal Protection & High-Energy Activation

To ensure chemoselectivity and high yield, this protocol utilizes N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) and the high-efficiency coupling agent HATU . HATU is selected over carbodiimides because the resulting aza-benzotriazole active ester is sufficiently reactive to acylate electron-deficient anilines at room temperature.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision points and process flow for this synthesis.

G Start Start: Reagent Prep Activation Step 1: Carboxyl Activation (N-Boc-Acid + HATU + DIPEA) Start->Activation DMF, 0°C to RT Coupling Step 2: Amide Formation (Add 4-Bromoaniline) Activation->Coupling Activated Ester Formed Monitor Checkpoint: LCMS/TLC (Target: Consumption of Aniline) Coupling->Monitor Stir 4-16h Monitor->Coupling Incomplete? Add 0.2 eq HATU/Heat Workup Step 3: Acid/Base Extraction (Removes unreacted Aniline & Acid) Monitor->Workup Complete Deprotection Step 4: Boc Cleavage (TFA/DCM or HCl/Dioxane) Workup->Deprotection Isolated Intermediate Final Final Product: This compound Deprotection->Final Neutralization

Figure 1: Step-wise workflow for the synthesis, highlighting the critical monitoring checkpoint and purification logic.

Detailed Protocol

Phase A: Amide Coupling (The "Make" Step)

Objective: Synthesize tert-butyl 4-((4-bromophenyl)carbamoyl)piperidine-1-carboxylate.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
N-Boc-piperidine-4-carboxylic acid Acid Component1.0229.27
HATU Coupling Agent1.2380.23
DIPEA (Hünig's Base) Base3.0129.24
4-Bromoaniline Nucleophile1.1172.02
DMF (Anhydrous) Solvent----

Caution: 4-Bromoaniline is toxic and can be absorbed through the skin. Handle in a fume hood.

Step-by-Step Procedure:
  • Activation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv).[1]

    • Cool the solution to 0°C (ice bath) to prevent racemization (though minimal for this achiral center, it preserves reagent integrity).

    • Add HATU (1.2 equiv) in one portion.

    • Critical Mechanism: Allow to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes. This ensures formation of the activated O-azabenzotriazolyl ester.

  • Coupling:

    • Add 4-Bromoaniline (1.1 equiv) directly to the reaction mixture.

    • Stir at RT for 12–16 hours.

    • Optimization Note: If LCMS shows <50% conversion after 4 hours, heat to 40-50°C. The electron-deficient aniline may require thermal energy to overcome the activation barrier.

  • Workup (Self-Validating Purification):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1 (Remove Base/Aniline): Wash with 1.0 M HCl (2x).

      • Why? This protonates unreacted DIPEA and the excess 4-bromoaniline, moving them to the aqueous layer. The product (Boc-protected) remains organic.

    • Wash 2 (Remove Acid/Coupling Byproducts): Wash with Saturated NaHCO₃ (2x).[2]

      • Why? This removes unreacted carboxylic acid and HATU byproducts (urea/tetramethylguanidinium species).

    • Wash 3: Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Usually a white/off-white solid. If purity is <95% by LCMS, purify via flash chromatography (Hexanes/EtOAc gradient).

Phase B: Deprotection (The "Reveal" Step)

Objective: Cleave the Boc group to yield the target free amine or salt.

Reagents
  • Substrate: Boc-protected intermediate from Phase A.

  • Reagent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[1][3][4]

Step-by-Step Procedure:
  • Dissolve the intermediate in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

    • Alternative: Use 4M HCl in Dioxane (5-10 equiv) for the HCl salt, which is often more crystalline and pharmacologically relevant.

  • Stir at RT for 1–2 hours.

    • Monitoring: TLC should show disappearance of the high-Rf spot and appearance of a baseline spot (amine salt).

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Add Toluene or DCM and re-evaporate (2x) to remove trace TFA (azeotropic removal).

  • Free Basing (Optional):

    • If the free base is required, dissolve the residue in DCM/MeOH (9:1) and stir with solid NaHCO₃ or basic Amberlyst resin for 30 mins. Filter and concentrate.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic signatures.

1H NMR Expectations (DMSO-d6)
  • Amide NH: Singlet, typically

    
     9.8 – 10.2 ppm (Deshielded by the aromatic ring).
    
  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     7.4 – 7.6 ppm, integrating for 4 protons total.
    
  • Piperidine Core:

    • C4-H (methine): Multiplet at

      
       2.4 – 2.6 ppm.
      
    • C2/C6-H (adjacent to N): Broad signals at

      
       3.0 – 3.3 ppm (shifts downfield if salt form).
      
  • Boc Group (Intermediate only): Strong singlet at

    
     1.40 ppm (9H). Absence of this peak confirms deprotection. 
    
Mass Spectrometry (LCMS)[4]
  • Target Mass: Calculated MW for C₁₂H₁₅BrN₂O = 283.17 (for ⁷⁹Br).

  • Observation: Look for [M+H]⁺ peaks at 283.1 and 285.1 (1:1 ratio due to Br isotopes).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Aniline is too unreactive at RT.Heat reaction to 50°C. Switch solvent to NMP (higher dielectric constant).
Incomplete Conversion Carboxylic acid deactivation.Ensure Activation Step (Step 1) is done before adding aniline.
Sticky Gum Product Residual DMF or Urea byproducts.Perform the aqueous workup rigorously. Use lyophilization if water persists.
Product in Aqueous Layer Product is protonated during workup.The Boc-amide is not basic. However, if deprotection happened prematurely (unlikely), it goes to water. Ensure pH of NaHCO₃ wash is >8.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[4][6][7][8][9][10][11] Tetrahedron, 61(46), 10827–10852.[6]

    • Context: The authoritative review on amide coupling mechanisms and reagent selection.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the efficiency of HATU vs. carbodiimides for difficult couplings (anilines).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140-177.

    • Context: Provides industrial context for scaling this reaction, suggesting Acid Chloride routes for >100g scale.
  • Org. Synth. 2009, 86, 190. Synthesis of N-Boc-piperidine derivatives.

    • Context: General handling of N-Boc-piperidine intermediates.

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of N-(4-Bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-bromophenyl)piperidine-4-carboxamide is a highly versatile bifunctional building block. Its structural topology—comprising an aryl bromide, a secondary piperidine amine, and a carboxamide—makes it an ideal precursor for synthesizing complex pharmaceutical scaffolds, such as PARP inhibitors and G-protein coupled receptor (GPCR) modulators. However, utilizing this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions presents a significant chemoselectivity challenge.

Unprotected secondary amines can coordinate to the palladium center, leading to catalyst deactivation, or undergo competitive Buchwald-Hartwig C-N amination . This application note details a robust, self-validating protocol for the chemoselective Suzuki-Miyaura coupling of this substrate with various boronic acids, eliminating the need for transient amine protection (such as Boc or Fmoc) and accelerating library synthesis.

Mechanistic Rationale & Catalyst Design

To prevent the secondary amine from poisoning the catalyst or participating in unintended C-N coupling, the reaction environment must be carefully engineered. We employ XPhos Pd G2 (a second-generation Buchwald precatalyst). The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) creates a sterically demanding coordination sphere around the palladium center.

Causality in Design:

  • Ligand Sterics: The steric bulk of XPhos severely disfavors the coordination of the piperidine amine while accelerating the reductive elimination step of the catalytic cycle .

  • Solvent & Base Dynamics: The use of a biphasic solvent system (1,4-Dioxane/H2O) and a mild base (K3PO4) ensures that the secondary amine remains partially hydrated and hydrogen-bonded, significantly reducing its nucleophilicity compared to anhydrous conditions .

MechanisticCycle Pd0 Active Catalyst L_n Pd(0) OxAdd Oxidative Addition L_n Pd(II)(Ar)(Br) Pd0->OxAdd N-(4-bromophenyl)piperidine- 4-carboxamide TransMet Transmetalation L_n Pd(II)(Ar)(Ar') OxAdd->TransMet Ar'-B(OH)2 + Base (Suppresses amine coordination) RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Release of Product

Mechanistic cycle of the Suzuki-Miyaura cross-coupling highlighting chemoselectivity.

Optimization of Reaction Conditions

The transition from standard first-generation catalysts to bulky, electron-rich precatalysts is essential for achieving high yields without amine protection . The quantitative data below illustrates the optimization landscape.

EntryCatalyst System (mol %)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)Na2CO3Toluene/H2O9045%Significant starting material remaining; Pd black formation due to amine coordination.
2Pd(dppf)Cl2 (5%)K2CO3Dioxane/H2O9068%Moderate yield; competitive Buchwald-Hartwig C-N coupling observed.
3Pd2(dba)3 (2.5%) + XPhosK3PO4Dioxane/H2O10092%Clean conversion; steric bulk of XPhos prevents secondary amine coordination.
4XPhos Pd G2 (2%)K3PO4Dioxane/H2O10095% Optimal conditions; rapid activation, high turnover, and no transient protection needed.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure reproducibility and trustworthiness.

Reagents Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol %)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 20 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-dioxane and water (4:1 v/v). Sparge the solvent mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

  • Substrate Addition: Add this compound, the selected boronic acid, and K3PO4 to the Schlenk tube.

  • Catalyst Activation: Add XPhos Pd G2 under a positive stream of Argon. Seal the tube.

    • Self-Validation Check: The mixture should initially appear pale yellow to light orange.

  • Heating & Reaction: Immerse the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Check: After 30 minutes, the solution typically darkens to a deep red/brown, indicating the formation of the active Pd(0) species. Monitor by LC-MS at 2 hours and 12 hours. The mass of the starting aryl bromide (m/z ~283) should disappear, replaced by the target product mass.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Causality: The highly polar carboxamide and piperidine motifs require exhaustive extraction. If the product partitions into the aqueous layer, adjust the pH to ~10 using 1M NaOH before extraction to ensure the secondary amine is fully deprotonated and organic-soluble.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% Et3N).

    • Causality: The addition of 1% triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp elution bands.

ExperimentalWorkflow Degas 1. Degassing (Ar sparging, 15 min) Mix 2. Reagent Addition (ArBr, Boronic Acid, Base) Degas->Mix Cat 3. Catalyst Addition (XPhos Pd G2) Mix->Cat Heat 4. Reaction (100°C, 12 h) Cat->Heat Workup 5. Workup & Extraction (EtOAc/H2O) Heat->Workup Purify 6. Purification (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the optimal Suzuki cross-coupling protocol.

Downstream Biological Applications

Compounds derived from the this compound scaffold are frequently integrated into screening libraries targeting cell surface receptors. The retained secondary amine acts as a critical hydrogen bond donor/acceptor in the binding pockets of various GPCRs, modulating downstream intracellular signaling cascades.

SignalingPathway Ligand Synthesized Ligand (Piperidine Derivative) GPCR GPCR Receptor (Cell Membrane) Ligand->GPCR Binding GProtein G-Protein Activation (Gαs / Gαi) GPCR->GProtein Conformational Change Effector Downstream Effector (Adenylyl Cyclase) GProtein->Effector Signal Transduction Response Cellular Response (cAMP Modulation) Effector->Response Secondary Messenger

Downstream GPCR signaling pathway modulated by synthesized piperidine-carboxamide derivatives.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts Source: Chemical Society Reviews URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI - Molecules URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PubMed Central (PMC) URL: [Link]

Buchwald-Hartwig amination conditions for N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination Conditions for N-(4-bromophenyl)piperidine-4-carboxamide Scaffolds

Executive Summary & Strategic Analysis

This technical guide details the protocol for performing Buchwald-Hartwig cross-coupling reactions on


-(4-bromophenyl)piperidine-4-carboxamide (1) .

Substrate Analysis: The target molecule (1) is a bifunctional scaffold containing two reactive centers relevant to Pd-catalyzed couplings:

  • Electrophile: The aryl bromide (Ar-Br) moiety. Note that the para-amido group (

    
    ) acts as an electron-donating group (EDG) via resonance (
    
    
    
    ), rendering the C-Br bond electron-rich and less activated toward oxidative addition compared to electron-deficient aryl halides.
  • Nucleophile: The secondary amine of the piperidine ring (unless pre-protected).

Critical Operational Hazard (The Polymerization Trap): Attempting a Buchwald-Hartwig reaction on the unprotected scaffold (1) presents a high risk of intermolecular self-coupling (polymerization/oligomerization), where the piperidine amine of one molecule reacts with the aryl bromide of another.

Core Directive: To ensure high yield and chemoselectivity, this protocol mandates a Protection-Coupling-Deprotection strategy. The guide focuses on the coupling of the aryl bromide with external amine nucleophiles using Third-Generation Buchwald Precatalysts.

Reaction Workflow & Logic (Visualized)

The following diagram illustrates the critical decision pathways and chemoselectivity requirements for this substrate.

BuchwaldWorkflow Substrate N-(4-bromophenyl) piperidine-4-carboxamide (Unprotected) Boc_Protection Step 1: Boc Protection (Boc2O, DCM) Substrate->Boc_Protection Mandatory Polymer SIDE REACTION: Oligomerization Substrate->Polymer Direct Coupling (Avoid) Protected_Int N-Boc-Intermediate (Electrophile Only) Boc_Protection->Protected_Int Coupling Step 2: Buchwald-Hartwig (Pd-G3 / Amine / Base) Protected_Int->Coupling Ar-Br Activation Product_Protected Coupled Intermediate Coupling->Product_Protected Deprotection Step 3: Deprotection (TFA or HCl) Product_Protected->Deprotection Final_Product Final Functionalized Scaffold Deprotection->Final_Product

Figure 1: Strategic workflow preventing self-polymerization and ensuring selective functionalization of the aryl bromide.

Detailed Experimental Protocols

Phase 1: Substrate Preparation (Protection)

Prerequisite: If your starting material is already N-Boc protected, skip to Phase 2.

Rationale: The piperidine nitrogen is a competent nucleophile that will compete with your target amine. Protocol:

  • Suspend

    
    -(4-bromophenyl)piperidine-4-carboxamide (1.0 equiv) in DCM (10 vol).
    
  • Add

    
     (1.5 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 4–6 h. Monitor by TLC/LCMS.

  • Wash with 1M HCl, brine, dry over

    
    , and concentrate.
    
  • Yield Target: >95% (White solid).

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Coupling the electron-rich aryl bromide with an external amine (


).

Catalyst Selection Logic:

  • Ligand: Because the substrate is an electron-rich aryl bromide (deactivated), electron-rich, bulky biarylphosphine ligands are required to facilitate oxidative addition and prevent

    
    -hydride elimination.
    
    • BrettPhos: Best for Primary Amines (high selectivity for mono-arylation).

    • RuPhos: Best for Secondary Amines and bulky primary amines.

  • Pd Source: Third-generation (G3) precatalysts are recommended to ensure rapid initiation at lower temperatures and accurate stoichiometry.

Standard Operating Procedure (SOP):

ParameterConditionNotes
Substrate N-Boc-N-(4-bromophenyl)piperidine-4-carboxamide1.0 equiv
Nucleophile Amine (

or

)
1.2 – 1.5 equiv
Catalyst BrettPhos Pd G3 (for

amines) RuPhos Pd G3 (for

amines)
1.0 – 3.0 mol%
Base NaOtBu (Sodium tert-butoxide)2.0 equiv
Solvent 1,4-Dioxane or t-Amyl Alcohol 0.1 – 0.2 M
Temp/Time 80°C – 100°C2 – 12 hours
Atmosphere Argon or NitrogenStrictly inert

Step-by-Step Protocol:

  • Charge Reagents: In a glovebox or under active Argon flow, charge a reaction vial equipped with a stir bar with:

    • Protected Substrate (1.0 equiv, e.g., 1.0 mmol, 383 mg).

    • Base: NaOtBu (2.0 equiv, 2.0 mmol, 192 mg). Note: Store NaOtBu in a desiccator; moisture kills the reaction.

    • Catalyst: BrettPhos Pd G3 (0.02 equiv, 20 µmol).

  • Add Solvent/Amine:

    • Seal the vial with a septum cap.

    • Purge with Argon via needle for 5 mins.

    • Inject anhydrous 1,4-Dioxane (5 mL).

    • Inject the Amine (1.2 equiv). If the amine is a solid, add it in step 1.

  • Reaction:

    • Place in a pre-heated block at 90°C .

    • Stir vigorously (800+ rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. Look for consumption of Ar-Br (M+) and appearance of Product (M+Amine-Br).

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove Pd black and salts. Rinse with EtOAc.

    • Concentrate filtrate.[1]

  • Purification:

    • Flash chromatography (Hexane/EtOAc or DCM/MeOH).

    • Note: The Boc group makes the product lipophilic; usually elutes easily.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition failure.Switch to XPhos Pd G3 (more active for deactivated Ar-Br). Increase Temp to 110°C.
Protodehalogenation (Ar-H)

-Hydride elimination or solvent H-abstraction.
Switch solvent to Toluene . Ensure solvent is anhydrous.[2] Reduce Temp.
Incomplete Conversion Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours.
Base Sensitive Groups NaOtBu is too strong (pKa ~17).Switch Base to

(3.0 equiv) and Solvent to t-Amyl Alcohol . Increase time to 24h.

Alternative Route: Synthesis of the Scaffold

If the objective is to synthesize the title compound via Buchwald-Hartwig Amidation (rather than coupling the Ar-Br), use the following:

  • Coupling Partners: Piperidine-4-carboxamide + 1-Bromo-4-iodobenzene.

  • Selectivity: The reaction will occur at the Iodo position (weaker bond, easier oxidative addition) leaving the Bromo group intact for later steps.

  • Conditions: CuI (10 mol%), DMEDA (20 mol%),

    
    , Dioxane, 110°C. (Goldberg-style modified conditions are often superior to Pd for primary amides).
    

References

  • Maitro, G., et al. "A New Class of Precatalysts for the Buchwald–Hartwig Amination." Organic Letters, vol. 16, no. 11, 2014, pp. 2838–2841. [Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. [Link]

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, vol. 131, no. 36, 2009, pp. 12898–12899. [Link]

Sources

Preparation of N-(4-bromophenyl)piperidine-4-carboxamide library for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of N-(4-bromophenyl)piperidine-4-carboxamide Scaffolds for SAR Profiling

Strategic Overview

The this compound scaffold represents a privileged pharmacophore in drug discovery, particularly for GPCR and kinase targets. Its value lies in its bifunctional nature, offering two distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • Vector A (Piperidine Nitrogen): A nucleophilic handle for diversification via amidation, reductive amination, urea formation, or sulfonylation.

  • Vector B (Aryl Bromide): An electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

This guide details a robust, scalable protocol for synthesizing the core scaffold and subsequently generating a diversity library. We prioritize T3P® (Propylphosphonic anhydride) over traditional HATU/EDC coupling for the core synthesis due to its superior safety profile and simplified aqueous workup on scale [1]. For library generation, we utilize Strong Cation Exchange (SCX) solid-phase extraction for "catch-and-release" purification, eliminating the need for parallel column chromatography.

Retrosynthetic Logic & Workflow

The synthesis is designed to be modular. The core scaffold is synthesized in bulk (Phase 1), deprotected, and then aliquoted for parallel derivatization (Phase 2).

SyntheticWorkflow SM1 1-Boc-piperidine-4-carboxylic acid Coupling Amide Coupling (T3P, Pyridine, EtOAc) SM1->Coupling SM2 4-Bromoaniline SM2->Coupling Inter Intermediate: Boc-Protected Scaffold Coupling->Inter >90% Yield Deprotect Deprotection (4M HCl in Dioxane) Inter->Deprotect Core CORE SCAFFOLD: This compound HCl Deprotect->Core Precipitation LibA Library A: N-Capping (Amides/Ureas) Core->LibA Vector A LibB Library B: Suzuki Coupling (Biaryls) Core->LibB Vector B

Figure 1: Modular synthetic workflow for scaffold generation and library diversification.

Phase 1: Core Scaffold Synthesis (Scale-Up Protocol)

Objective: Preparation of 10g of this compound hydrochloride.

Step 1: T3P-Mediated Amide Coupling

Rationale: Unlike HATU, which generates tetramethylurea byproducts requiring chromatography, T3P byproducts are water-soluble. This allows for isolation via simple phase separation [1].

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • 4-Bromoaniline (1.0 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (2.5 equiv)

  • Ethyl Acetate (EtOAc) (10 volumes)

Protocol:

  • Charge a reaction vessel with 1-Boc-piperidine-4-carboxylic acid (22.9 g, 100 mmol) and 4-bromoaniline (17.2 g, 100 mmol) in EtOAc (230 mL).

  • Cool the mixture to 0°C. Add pyridine (20.2 mL, 250 mmol) dropwise.

  • Add T3P solution (95.5 g, 150 mmol) slowly to control exotherm.

  • Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target [M+H-Boc]+ = 283/285).

  • Workup: Add water (200 mL). Stir for 15 mins. Separate layers.

  • Wash organic layer with 0.5M HCl (2 x 100 mL), sat. NaHCO₃ (2 x 100 mL), and brine.

  • Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate as a white solid.

Step 2: Deprotection & Salt Formation

Rationale: Using HCl/Dioxane precipitates the product as a hydrochloride salt, avoiding the viscous oils often seen with TFA deprotection and removing the need for evaporation of corrosive TFA.

Protocol:

  • Dissolve the Boc-intermediate from Step 1 in 1,4-Dioxane (5 volumes).

  • Add 4M HCl in Dioxane (5 equiv) dropwise at RT.

  • Stir for 3 hours. The product will precipitate as a thick white slurry.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with Et₂O (3 x 50 mL) to remove residual Boc byproducts.

  • Dry: Vacuum dry at 40°C to afford This compound HCl (Yield typically >95%).

Phase 2: High-Throughput Library Generation

Objective: Parallel synthesis of 48 analogs targeting the piperidine nitrogen.

Technique: SCX Catch-and-Release Purification

For high-throughput chemistry, column chromatography is the bottleneck. We use SCX cartridges to selectively capture the basic piperidine product while washing away non-basic impurities (excess reagents, acids) [2].

SCX_Logic Load 1. LOAD Crude Rxn Mixture (Acidic/Neutral pH) Product binds to SCX Wash 2. WASH MeOH / MeCN Elutes: Non-basic impurities (Acids, Neutrals, Excess Electrophiles) Load->Wash Impurities to Waste Elute 3. ELUTE 2M NH3 in MeOH Releases Product (Free Base) Wash->Elute Switch Collection Plate

Figure 2: SCX Catch-and-Release purification logic for amine libraries.

Protocol A: Amide/Sulfonamide Library (N-Capping)

Reagents:

  • Core Scaffold (HCl salt)

  • Diversity Reagents: Acid Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO₂Cl)

  • DIPEA (Diisopropylethylamine)[2][3][4]

  • DCM (Dichloromethane)[1][2][4]

  • Polymer-supported Isocyanate (Scavenger for excess amine, optional if using SCX)

Procedure (96-well block format):

  • Stock Prep: Dissolve Core Scaffold HCl salt in DCM/DIPEA (1:3 ratio). Concentration: 0.1 M.

  • Dispensing: Add 500 µL (0.05 mmol) of Core Stock to each well.

  • Reaction: Add 1.2 equiv of the specific Acid Chloride or Sulfonyl Chloride to each well.

  • Incubation: Shake at RT for 12 hours.

  • Purification (SCX):

    • Pre-condition 500mg SCX cartridges with MeOH.

    • Load reaction mixture.[2][5][6]

    • Wash with MeOH (3 mL) -> Discard eluent (removes excess acid chloride/DIPEA salts).

    • Elute with 2M NH₃ in MeOH (3 mL) -> Collect into pre-weighed vials.

  • Finish: Evaporate solvent (Genevac or SpeedVac).

Protocol B: Suzuki Coupling (Aryl Bromide Vector)

Note: This is performed on the N-protected or N-functionalized scaffold to avoid poisoning the Pd catalyst with the free amine.

Reagents:

  • N-Functionalized Scaffold (0.1 mmol)

  • Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous)

  • 1,4-Dioxane (1 mL)

Procedure:

  • Combine scaffold, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and K₂CO₃ solution.

  • Degas with Nitrogen for 1 min.

  • Heat at 100°C for 2 hours (or 120°C for 20 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc.

  • Purification: Since the product is neutral/acidic, SCX is not suitable here. Use silica SPE cartridges or Prep-HPLC.

Quality Control & Data Summary

Acceptance Criteria:

  • Purity: >95% by UV (254 nm).

  • Identity: [M+H]+ within 0.5 Da of calculated mass.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete activation of acidEnsure T3P is fresh; increase Pyridine to 3.0 equiv.
Product Oiling (Step 2) Wet Dioxane or excess solventUse anhydrous Dioxane; add Et₂O to induce precipitation.
SCX Breakthrough Column overloadDo not exceed 5% loading capacity (approx 0.05 mmol per 500mg cartridge).
Pd Black in Suzuki Catalyst decompositionEnsure thorough degassing; add stabilizer (PPh₃) if necessary.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Sigma-Aldrich/Merck. "Supelco Guide to Solid Phase Extraction: Ion Exchange SPE." Sigma-Aldrich Technical Guides. Link

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Support. Link

  • ChemicalBook. "4-(4'-Bromophenyl)piperidine synthesis and properties." Link

Sources

Strategic N-Protection of Piperidine Derivatives for Chemoselective Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox

Piperidine rings are pharmacophores in over 12% of the top-selling small molecule drugs (e.g., Fentanyl, Ritalin, Donepezil). However, synthesizing carboxamide derivatives of piperidine—specifically when functionalizing the ring carbons (e.g., nipecotic or isonipecotic acid derivatives)—presents a classic chemoselectivity challenge known as the Amide Coupling Paradox .

To couple a carboxylate on the piperidine scaffold to an external amine, the piperidine nitrogen (the secondary amine) must be protected. If left unprotected, the activating agents used for coupling (HATU, EDC, T3P) will cause rapid self-condensation polymerization or intramolecular lactamization .

This guide details the strategic selection and execution of protecting group (PG) protocols specifically designed to withstand the basic conditions of carboxamide synthesis while allowing orthogonal deprotection.

Strategic Selection Guide

The choice of protecting group is dictated by the stability required during the coupling step and the conditions the final molecule can tolerate during deprotection.

Decision Matrix: Selecting the Right PG
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Primary Utility The Workhorse. Best for general synthesis where final acid deprotection is acceptable.Acid-Sensitive Targets. Use when the product contains acid-labile groups (e.g., t-butyl esters).Orthogonal Safety. Use when both acid and base stability are needed during intermediate steps.
Coupling Stability Excellent. Completely stable to DIPEA, TEA, and NMM used in HATU/EDC couplings.Moderate. Stable to tertiary bases (DIPEA) but unstable to secondary amines or excess base.Excellent. Stable to both acidic and basic coupling conditions.
Deprotection Acid (TFA or HCl).[1]Base (Piperidine or DBU).[2][3][4][5]Hydrogenolysis (

) or Strong Acid (HBr).
Major Risk Cation scavenging required (t-butyl cations can alkylate Trp/Tyr residues).DKP Formation. Slow coupling can lead to premature cleavage and diketopiperazine formation.[4]Catalyst poisoning by sulfur/amines during deprotection.
Visualization: Strategic Workflow Selection

PG_Selection Start Start: Piperidine Carboxamide Synthesis Q1 Does the target molecule contain acid-labile groups (e.g., t-Bu esters)? Start->Q1 Q2 Is the target sensitive to hydrogenation (e.g., alkenes, benzyl ethers)? Q1->Q2 No Fmoc_Route STRATEGY B: Fmoc Protection (Base Labile Deprotection) Q1->Fmoc_Route Yes (Avoid Acid) Boc_Route STRATEGY A: Boc Protection (Robust to Base Coupling) Q2->Boc_Route Yes (Use Acid Deprotection) Cbz_Route STRATEGY C: Cbz Protection (Orthogonal/Hydrogenolysis) Q2->Cbz_Route No (H2 Compatible)

Figure 1: Decision tree for selecting the appropriate nitrogen protecting group based on substrate sensitivity.

Protocol A: The Boc Strategy (Standard)

The Boc group is the preferred strategy for piperidine carboxamide synthesis because it is impervious to the nucleophilic bases (DIPEA, TEA) required to activate the carboxylic acid during amide coupling.

Step 1: N-Boc Protection of Piperidine-4-carboxylic Acid
  • Mechanism: Nucleophilic attack of the piperidine amine on the carbonyl of

    
    .
    
  • Reagents:

    
     (1.1 equiv), NaOH (2M), Dioxane/Water.
    

Procedure:

  • Dissolve piperidine-4-carboxylic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).

  • Cool to 0°C. Add 2M NaOH (11 mmol) to adjust pH to ~10.

    • Critical Check: The amine is nucleophilic only in its free base form. pH > 9 is essential.

  • Add di-tert-butyl dicarbonate (

    
    , 11 mmol) dropwise.
    
  • Warm to RT and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is colorless/faint).

  • Workup: Acidify carefully with 1M HCl to pH 2 (precipitates the product). Extract with EtOAc.

Step 2: Amide Coupling (The Critical Step)
  • Context: With the ring Nitrogen protected, the carboxylic acid can be activated without self-polymerization.

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to form the active ester.

  • Add the coupling partner (Primary/Secondary Amine, 1.1 equiv).

  • Stir 2–16h.

    • Why HATU? Piperidine carboxylic acids can be sterically hindered; HATU minimizes racemization compared to EDC.

Step 3: Boc Deprotection

Procedure:

  • Dissolve the coupled amide in DCM.

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.

  • Scavenger Additive: Add 2.5% Triisopropylsilane (TIPS).

    • Mechanistic Insight: The cleavage generates tert-butyl cations. Without TIPS, these cations can re-alkylate electron-rich regions of your amide payload (e.g., indole rings, phenols).

  • Stir 1h. Evaporate TFA.

Protocol B: The Fmoc Strategy (Acid-Sensitive)

Use this strategy when your coupled payload cannot survive TFA (e.g., it contains a glycosidic bond or a tert-butyl ester).

Warning: Fmoc is base-labile.[2][6] Standard amide couplings use base.[4] You must modify the coupling conditions to prevent premature deprotection.[4][7]

Step 1: Fmoc Protection

Procedure:

  • Dissolve piperidine substrate in 5%

    
     (aq) / Acetone (1:1).
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv).

    • Why Fmoc-OSu? Fmoc-Cl is too reactive and can cause dipeptide formation.

  • Stir 2h. Acidify and extract.

Step 2: "Base-Lite" Amide Coupling

Critical Protocol Modification:

  • Avoid: Piperidine (obviously), Morpholine, or excess primary amines.

  • Use: Non-nucleophilic bases only (DIPEA or Collidine).

  • Stoichiometry: Keep DIPEA strictly at 2.0 equiv. Excess base can slowly cleave Fmoc over long reaction times.

Procedure:

  • Activate Fmoc-piperidine-acid (1.0 equiv) with EDC (1.1 equiv) and HOBt (1.1 equiv) in DCM/DMF.

  • Add amine partner (1.0 equiv).

  • Add DIPEA (2.0 equiv) last.

  • Monitor strictly. Quench immediately upon completion to avoid Fmoc loss.

Step 3: Fmoc Deprotection

Procedure:

  • Treat with 20% Piperidine in DMF for 30 minutes.

  • Purification: The byproduct is dibenzofulvene.[2] It is highly lipophilic. Wash the crude residue with hexanes/ether to remove the fulvene before HPLC.

Troubleshooting: The Diketopiperazine (DKP) Trap

A specific failure mode exists for piperidine amides, particularly when the piperidine is coupled to an amino acid (e.g., Proline or another Piperidine).[4][5]

The Mechanism: Upon deprotection of the N-terminus, the free amine can curl back and attack the amide bond of the piperidine carboxylate, ejecting the payload and forming a cyclic Diketopiperazine (DKP).

Visualization: DKP Formation Pathway[8]

DKP_Mechanism Substrate Deprotected Dipeptide (Free Amine) Intermediate Conformational Twist (Cis-Amide) Substrate->Intermediate  Spontaneous   Attack Nucleophilic Attack on Carbonyl Intermediate->Attack  Intramolecular   Product Diketopiperazine (DKP) (Chain Cleavage) Attack->Product  Cyclization  

Figure 2: The pathway of Diketopiperazine formation, a common side reaction in piperidine/proline derivatives.

Prevention Strategy:

  • Avoid Fmoc if possible: DKP formation is accelerated in basic conditions (Fmoc deprotection).

  • Steric Bulk: Use Trityl (Trt) protection if DKP is observed, as the bulky group hinders cyclization.

  • Rapid Coupling: If building a chain, couple the next residue immediately after deprotection.[7] Do not store the deprotected intermediate.

Summary of Reagent Compatibilities

ReagentCompatibility with Boc-PiperidineCompatibility with Fmoc-PiperidineCompatibility with Cbz-Piperidine
TFA / HCl Unstable (Cleaves PG)StableStable (mostly)
Piperidine / DBU StableUnstable (Cleaves PG)Stable
H2 / Pd-C StableStableUnstable (Cleaves PG)
HATU / DIPEA Ideal Use Caution (Control pH)Ideal
LiOH / NaOH StableUnstable (Hydrolysis)Stable

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Gairi, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy. International Journal of Peptide and Protein Research, 46(2), 119-125.

  • Han, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][5] Organic Process Research & Development, 26(4), 1163–1170.

Sources

Microwave-assisted synthesis of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(4-Bromophenyl)piperidine-4-carboxamide

Abstract

This guide details a rapid, high-fidelity protocol for the synthesis of this compound using microwave-assisted organic synthesis (MAOS). The method utilizes HATU-mediated amidation to overcome the low nucleophilicity of 4-bromoaniline, followed by a microwave-accelerated Boc-deprotection. This workflow reduces total reaction time from 12+ hours (thermal) to under 45 minutes, delivering high purity (>95%) suitable for library generation and SAR studies.

Introduction & Scientific Context

The piperidine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., 5-HT receptor antagonists), PARP inhibitors, and various enzyme inhibitors. The specific derivative this compound serves as a versatile intermediate; the aryl bromide allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access complex chemical space.

Challenges in Conventional Synthesis:

  • Aniline Nucleophilicity: Electron-withdrawing groups (like Bromine) on the aniline ring significantly reduce nucleophilicity, leading to sluggish reaction rates with standard coupling agents (EDC/HOBt) under thermal conditions.

  • Boc-Deprotection Bottlenecks: Traditional acidolysis (TFA/DCM) often requires extended stirring and laborious workups to remove excess acid.

The Microwave Solution: Microwave irradiation provides direct dielectric heating, allowing the reaction to access higher temperatures safely and instantaneously. This kinetic boost is critical for forcing the amide coupling of deactivated anilines and accelerating the cleavage of the tert-butyl carbamate (Boc) group.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent disconnection at the amide bond, utilizing commercially available N-Boc-isonipecotic acid and 4-bromoaniline.

Retrosynthesis Target Target Molecule This compound Inter Intermediate N-Boc-Protected Amide Target->Inter Deprotection (HCl/Dioxane) SM1 Starting Material 1 N-Boc-isonipecotic acid Inter->SM1 Amide Coupling (HATU/DIPEA) SM2 Starting Material 2 4-Bromoaniline Inter->SM2

Figure 1: Retrosynthetic disconnection showing the two-step assembly.

Materials & Equipment

Reagents:

  • N-Boc-isonipecotic acid (CAS: 84358-13-4)

  • 4-Bromoaniline (CAS: 106-40-1)

  • HATU (CAS: 148893-10-1) – Selected for high efficiency with anilines.

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (Anhydrous)

  • 4M HCl in 1,4-Dioxane

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL Microwave Vials with crimp caps

  • LC-MS for reaction monitoring (C18 column, Acetonitrile/Water gradient)

Experimental Protocols

Step 1: Microwave-Assisted Amide Coupling

Objective: Couple the hindered/deactivated aniline with the carboxylic acid.

Rationale: HATU generates a highly reactive At-ester intermediate (7-azabenzotriazol-1-yl ester), which is more susceptible to nucleophilic attack by the weak aniline nucleophile than standard OBt esters.

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve N-Boc-isonipecotic acid (1.0 equiv, 1.0 mmol, 229 mg) in DMF (4 mL).

  • Activation: Add DIPEA (2.0 equiv, 2.0 mmol, 350 µL) followed by HATU (1.1 equiv, 1.1 mmol, 418 mg). Stir at Room Temperature (RT) for 2 minutes to form the activated ester. Note: Solution usually turns yellow.

  • Addition: Add 4-bromoaniline (1.1 equiv, 1.1 mmol, 189 mg) to the vial. Cap the vial securely.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 90 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Workup: Pour the reaction mixture into 40 mL of saturated NaHCO₃ solution (to quench excess HATU/acid) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The intermediate (N-Boc-N'-(4-bromophenyl)piperidine-4-carboxamide) is usually a white/off-white solid. Yield expected: 85-95%.

Step 2: Microwave-Assisted Boc-Deprotection

Objective: Rapid removal of the protecting group to yield the final salt.

Rationale: While HCl/Dioxane works at RT, microwave heating to 50°C significantly accelerates the cleavage kinetics without degrading the amide bond.

Procedure:

  • Dissolution: Dissolve the crude intermediate from Step 1 (approx. 0.8 mmol) in 1,4-Dioxane (1 mL).

  • Acid Addition: Add 4M HCl in Dioxane (2 mL, ~10 equiv). Caution: Exothermic.

  • Irradiation: Cap the vial and irradiate.

    • Temperature: 50 °C

    • Time: 5 minutes

    • Pressure Limit: 5 bar (Safety cutoff)

  • Isolation: The product often precipitates as the hydrochloride salt during the reaction. Cool to RT.

    • If solid:[2][3][4][5][6] Filter and wash with diethyl ether.[7]

    • If solution: Concentrate in vacuo, triturated with diethyl ether to obtain the white solid.

Results & Discussion

Data Summary:

ParameterConventional Thermal MethodMicrowave Protocol (This Work)
Coupling Time 12 - 18 Hours (Reflux)15 Minutes
Deprotection Time 2 - 4 Hours (RT)5 Minutes
Overall Yield 60 - 70%82 - 90%
Solvent Usage High (Extraction/Chromatography)Reduced (Cleaner profiles)

Reaction Workflow Visualization:

Workflow Start Start: Reagents (Acid + Aniline) Act Activation (2 min) HATU/DIPEA/DMF Start->Act MW1 MW Coupling 90°C, 15 min Act->MW1 WU1 Workup 1 Extract EtOAc/NaHCO3 MW1->WU1 Inter Intermediate (Boc-Protected) WU1->Inter MW2 MW Deprotection HCl/Dioxane, 50°C, 5 min Inter->MW2 Final Final Product HCl Salt MW2->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Low Coupling Yield: If the aniline is exceptionally electron-deficient (e.g., if you substitute 4-bromo for 4-nitro), increase the microwave temperature to 110°C or switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly effective for unreactive anilines and offers easier workup (water-soluble byproducts).

  • Incomplete Deprotection: If LCMS shows mono-boc species remaining, extend Step 2 irradiation to 10 minutes. Do not exceed 70°C with HCl/Dioxane to avoid acid-catalyzed hydrolysis of the amide bond.

  • Racemization: Not applicable for this achiral linker, but if using chiral amino acids, maintain temperature <80°C and use T3P as the coupling agent to minimize epimerization.

References

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive.[1][5][10] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[11][12][13] Journal of Peptide Research, 58(4), 338-341.[11][13] Link

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amides. Current Medicinal Chemistry, 16(7), 840-858. Link

Sources

Strategic Utilization of N-(4-bromophenyl)piperidine-4-carboxamide in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Scaffold

N-(4-bromophenyl)piperidine-4-carboxamide represents a privileged "linker-scaffold" intermediate in the design of ATP-competitive and allosteric kinase inhibitors. Unlike simple fragments, this molecule offers a pre-organized geometry that addresses two critical challenges in kinase drug discovery: solubility modulation (via the piperidine ring) and vectorial extension (via the para-bromo aryl group).

This guide details the application of this scaffold as a late-stage intermediate. The piperidine nitrogen serves as the nucleophilic attachment point for hinge-binding "warheads" (e.g., pyrimidines, quinazolines), while the aryl bromide functions as a versatile handle for palladium-catalyzed cross-couplings to access the hydrophobic back-pocket or solvent-exposed regions.

Key Structural Features
FeatureFunction in Drug DesignMechanistic Role
Piperidine Ring Solubility & GeometryIntroduces sp³ character (Fsp³) to improve logD and solubility; directs the exit vector from the hinge.
Carboxamide Linker H-BondingActs as a Hydrogen Bond Donor/Acceptor (HBD/HBA) pair, often interacting with the conserved DFG-Asp or catalytic Lys .
Aryl Bromide Synthetic HandleEnables Late-Stage Functionalization (LSF) via Suzuki/Buchwald couplings to optimize potency and selectivity.

Structural Biology & Binding Mode Logic

To effectively utilize this scaffold, one must understand its spatial orientation within the kinase ATP-binding site.

The "Tail-Approach" Strategy

In a typical Type I or Type I½ inhibitor design:

  • Hinge Region: A heteroaromatic core (attached to the piperidine Nitrogen) binds the hinge region (residues connecting N- and C-lobes).

  • Ribose Pocket: The piperidine ring occupies the space typically held by the ATP ribose, improving solubility.

  • DFG Pocket/Solvent Front: The carboxamide extends toward the DFG motif. The 4-bromophenyl group is positioned to interact with the "Gatekeeper" residue or extend into the solvent channel.

Diagram: Structural Logic of the Scaffold

BindingMode cluster_0 This compound Scaffold Hinge Kinase Hinge Region (ATP Adenine Site) Core Heteroaromatic Core (e.g., Pyrimidine) Hinge->Core H-Bonds Pip Piperidine Ring (Solubility/Linker) Core->Pip S_NAr Attachment Amide Carboxamide (H-Bond Anchor) Pip->Amide Rigid Linker PhenylBr 4-Bromophenyl (Diversification Handle) Amide->PhenylBr Vector Extension Pocket Hydrophobic Pocket (Target: DFG-out/Allosteric) PhenylBr->Pocket Suzuki Coupling (Library Gen)

Caption: Schematic illustrating the modular assembly of kinase inhibitors using the scaffold to bridge the Hinge region and the Hydrophobic back-pocket.

Module 1: Synthetic Protocols

Protocol A: Core Ligation (S_NAr)

Objective: Attach the scaffold to a chloropyrimidine or chloroquinazoline kinase core. Rationale: The secondary amine of the piperidine is a potent nucleophile. This step is usually performed before modifying the bromine to prevent catalyst poisoning in subsequent steps.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Core: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar) (1.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the heteroaromatic chloride core in n-Butanol (0.5 M concentration).

  • Addition: Add 1.0 eq of this compound and 3.0 eq of DIPEA.

  • Reflux: Heat the reaction mixture to 100°C–120°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material.

    • Critical Check: If the reaction is sluggish, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction in situ.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the piperidine NH signal).

Protocol B: Late-Stage Diversification (Suzuki-Miyaura)

Objective: Transform the aryl bromide into a bi-aryl system to probe the hydrophobic pocket (SAR exploration). Rationale: The bromine atom is an excellent handle for Pd-catalyzed coupling. This allows for the rapid generation of a library (e.g., 20–50 analogs) from a single intermediate.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.2 eq) (e.g., 3-pyridyl, 4-pyrazolyl for H-bonding).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

  • Base: 2M Na₂CO₃ (aq) (3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inertion: Purge a microwave vial or reaction vessel with Nitrogen/Argon.

  • Loading: Add the Substrate, Boronic Acid, and Catalyst.[1]

  • Solvent Addition: Add 1,4-Dioxane and 2M Na₂CO₃.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 16 hours.

    • Method B (Microwave): Heat at 120°C for 30 minutes (Preferred for library generation).

  • Scavenging: If performing high-throughput synthesis, use QuadraPure™ TU resin to scavenge Palladium.

  • Purification: Filter through Celite. Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Module 2: Biological Validation (Kinase Profiling)

Once the library is synthesized, the compounds must be profiled. The scaffold's amide linker can induce selectivity, but it can also introduce off-target liabilities.

Protocol C: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine IC₅₀ values for the synthesized inhibitors. Mechanism: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Luciferase.

Workflow:

  • Preparation: Prepare 384-well plates with 5 µL of Kinase/Substrate master mix.

  • Compound Addition: Add 2.5 µL of test compound (in DMSO). Ensure final DMSO concentration is <1%.

  • Initiation: Add 2.5 µL of ATP (at K_m concentration for the specific kinase).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis Table (Template):

Compound IDR-Group (Suzuki)Enzyme IC₅₀ (nM)Cell IC₅₀ (nM)Ligand Efficiency (LE)
Ref-1 -Br (Parent)45012000.32
Analog-A 4-Pyrazolyl12450.41
Analog-B 3-Pyridyl852100.38
Analog-C Phenyl>10,000N.D.<0.20

Interpretation: If replacing -Br with a Phenyl group (Analog-C) kills activity, the pocket is likely sterically restricted or requires a Hydrogen Bond Acceptor (like Pyridine/Pyrazole).

Experimental Workflow Diagram

Workflow cluster_chem Chemical Synthesis cluster_bio Biological Profiling Start Start: N-(4-bromophenyl) piperidine-4-carboxamide Step1 Step 1: S_NAr Coupling (Attach Kinase Core) Start->Step1 Intermed Intermediate: Core-Piperidine-Amide-Br Step1->Intermed Step2 Step 2: Suzuki Coupling (Library Diversification) Intermed->Step2 R-B(OH)2 Purify HPLC Purification (>95% Purity) Step2->Purify Assay1 Enzymatic Assay (IC50 Determination) Purify->Assay1 Assay2 Selectivity Panel (Off-target Screening) Assay1->Assay2 Potent Hits (<100nM) Decision Lead Selection Assay2->Decision

Caption: Integrated workflow from scaffold selection to lead identification.

References

  • Caldwell, J. J., et al. (2010). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."[2] Journal of Medicinal Chemistry.

  • Li, X., et al. (2013). "Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor."[3] Bioorganic & Medicinal Chemistry.

  • Ambeed. "1-N-Boc-4-(4-Bromophenyl)piperidine Product Properties." (Structural analog reference).

  • PubChem. "4-(4-Bromophenyl)piperidine Compound Summary."[4]

Sources

Troubleshooting & Optimization

Improving yield of N-(4-bromophenyl)piperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: CASE #4-Br-PIP-AMIDE Subject: Optimization of N-(4-bromophenyl)piperidine-4-carboxamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are encountering difficulties with the synthesis of This compound . This is a deceptive scaffold. While it appears to be a standard amide coupling, the electronic deactivation of the aniline component (4-bromoaniline) often leads to stalled reactions, low yields (<40%), or difficult purification when using standard peptide coupling protocols (EDC/HOBt).

This guide treats your synthesis as a "Support Ticket," addressing the three most common failure modes: Conversion Stalling , Workup Emulsions , and Salt Isolation .

Ticket #001: "My reaction stalls at 30-50% conversion."

Root Cause Analysis: The primary bottleneck is the nucleophilicity of 4-bromoaniline . The bromine atom at the para position is electron-withdrawing (inductive effect), and the lone pair on the nitrogen is delocalized into the aromatic ring. Standard activation (e.g., EDC/NHS or even HBTU) often produces an active ester that hydrolyzes faster than the sluggish aniline can attack it.

Resolution Protocol: The "Power Coupling" Switch Stop using carbodiimides (EDC/DCC). You require a coupling agent that drives kinetics via a highly reactive intermediate or a specific solvent effect.

Option A: The Modern Standard (T3P® - Propylphosphonic Anhydride)

This is the recommended industrial approach for electron-deficient anilines. T3P acts as both a coupling agent and a water scavenger, driving the equilibrium forward.

  • Reagents: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv), 4-Bromoaniline (1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Avoid DMF if possible to simplify workup.

  • Procedure:

    • Dissolve Acid and Aniline in EtOAc.

    • Add Pyridine (acts as base and acylation catalyst).[1]

    • Cool to 0°C.

    • Add T3P dropwise.

    • Allow to warm to RT and stir for 12–24h. Heat to 50°C if monitoring shows <50% conversion after 4h.

  • Why it works: T3P generates a highly reactive mixed anhydride. The byproducts are water-soluble, eliminating the "urea removal" headache of DCC/EDC.

Option B: The "Brute Force" Method (Acid Chloride)

If T3P is unavailable, you must bypass the active ester and go to the acid chloride.

  • Reagents: Oxalyl Chloride (1.2 equiv), DMF (catalytic), DCM.

  • Procedure:

    • Generate the acid chloride of Boc-isonipecotic acid in situ (DCM, Oxalyl Chloride, cat. DMF, 0°C → RT, 1h).

    • Evaporate DCM to remove excess HCl/Oxalyl chloride (Critical step to prevent Boc cleavage).

    • Redissolve in DCM and add to a solution of 4-bromoaniline + Pyridine.

Ticket #002: "I cannot isolate the clean product after deprotection."

Root Cause Analysis: After removing the Boc group, you generate This compound . This molecule is amphoteric :

  • Basic site: The secondary amine on the piperidine (pKa ~10–11).

  • Neutral/Weakly Acidic site: The amide proton.

If you perform a standard aqueous workup at neutral pH, the molecule is partially protonated and soluble in water, leading to massive yield loss. If you go too basic (pH > 12), you risk amide hydrolysis or forming an oil that traps impurities.

Resolution Protocol: Controlled Salt Formation Do not isolate the free base. Isolate the Hydrochloride Salt . It is crystalline, stable, and easy to filter.

Workflow Diagram: The "Golden Route"

SynthesisWorkflow Start Boc-Isonipecotic Acid Coupling Coupling (T3P/EtOAc) Start->Coupling + 4-Bromoaniline Intermediate Boc-Protected Amide Coupling->Intermediate Wash: H2O/NaHCO3 Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection anhydrous conditions Final Target HCl Salt (Precipitate) Deprotection->Final Filter Solid

Caption: Optimized synthetic workflow favoring T3P coupling and direct HCl salt precipitation to maximize yield and purity.

Detailed Isolation Step (HCl Salt):

  • Deprotection: Dissolve the purified Boc-intermediate in 4M HCl in Dioxane (or EtOAc). Do not use aqueous HCl.

  • Precipitation: Stir at RT. The product should precipitate as a white/off-white solid within 1–4 hours.

  • Filtration: Filter the solid.[2]

  • Wash: Wash with diethyl ether or cold EtOAc to remove non-polar impurities (unreacted aniline).

  • Drying: Vacuum dry. This yields the pure Hydrochloride salt.

Ticket #003: "The product is black/brown."[3]

Root Cause Analysis: Anilines oxidize easily. If your 4-bromoaniline starting material was brown/black, those impurities (azobenzenes/polymers) track through the reaction.

Resolution Protocol:

  • Recrystallize the Starting Material: If your 4-bromoaniline is dark, recrystallize it from Ethanol/Water before starting.

  • Argon Sparging: Perform the coupling under an inert atmosphere.

  • Final Polish: If the final HCl salt is off-color, recrystallize from Hot Ethanol or Methanol/Et2O .

Comparative Data: Coupling Agents

Coupling AgentYield (4-Br-Aniline)Epimerization RiskWorkup DifficultyRecommendation
EDC / HOBt 20 – 45%LowHigh (Urea removal)Avoid
HATU / DIPEA 60 – 80%LowMed (Remove Tetramethylurea)Good
T3P / Pyridine 85 – 95% Very Low Low (Water soluble) Preferred
Acid Chloride 80 – 90%N/AMed (Moisture sensitive)Backup

Decision Matrix: Troubleshooting Logic

Troubleshooting Start Start: Low Yield CheckSM Is 4-Bromoaniline dark? Start->CheckSM PurifySM Recrystallize Aniline CheckSM->PurifySM Yes CheckCoupling Which Coupling Agent? CheckSM->CheckCoupling No PurifySM->CheckCoupling EDC EDC/HOBt CheckCoupling->EDC Current SwitchT3P Switch to T3P/Pyridine EDC->SwitchT3P Action Required CheckSolubility Is Product Oiling Out? SwitchT3P->CheckSolubility SaltForm Isolate as HCl Salt CheckSolubility->SaltForm Action Required

Caption: Logic flow for diagnosing yield loss. Priority interventions are switching to T3P and modifying isolation to salt form.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P/Pyridine as the superior method for coupling sluggish anilines with high yield and simple workup.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review explaining the mechanistic failure of carbodiimides (EDC) with electron-deficient amines.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link

    • Context: foundational text on selecting activation str

Sources

Troubleshooting solubility issues of N-(4-bromophenyl)piperidine-4-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: N-(4-bromophenyl)piperidine-4-carboxamide in DMSO Ticket ID: SOL-PPC-BR-001

Executive Summary & Compound Profile

The Problem: Users frequently report "cloudiness," "micro-precipitation," or "gelling" when preparing stock solutions of this compound in Dimethyl Sulfoxide (DMSO).

The Science: This compound possesses a distinct "amphiphilic" conflict. The 4-bromophenyl group is highly lipophilic (hydrophobic), driving pi-stacking interactions, while the piperidine-4-carboxamide core contains both a basic secondary amine and a polar amide linker. Solubility failures usually stem from a mismatch between the solid-state form (Free Base vs. Salt) and the solvent environment (Anhydrous vs. Wet DMSO).

Physicochemical Snapshot
PropertyValue (Approx.)Impact on Solubility
Molecular Weight ~283.17 g/mol Moderate; generally favorable for <100mM stocks.
H-Bond Donors 2 (Amide NH, Piperidine NH)High lattice energy; requires disruption by solvent.
H-Bond Acceptors 2 (Amide O, Piperidine N)Good interaction with DMSO (S=O acceptor).
Lipophilicity (LogP) ~2.5 - 3.0Hydrophobic enough to crash out in water; soluble in DMSO.
pKa (Piperidine) ~10-11 (Basic)CRITICAL: Determines if it exists as a charged salt or neutral base.

Diagnostic Flowchart

Before proceeding with physical manipulation, identify your specific failure mode using the logic tree below.

SolubilityDiagnostics Start START: Identify the Issue IssueType Where is the precipitate? Start->IssueType Stock In Pure DMSO Stock (Cloudy/Gel) IssueType->Stock Aqueous Upon Dilution into Media/Buffer IssueType->Aqueous CheckForm Check Label: Salt (HCl) or Free Base? Stock->CheckForm Crash Issue: Hydrophobic Effect Action: Serial Dilution / Cyclodextrin Aqueous->Crash SaltPath Salt Form (e.g., HCl) CheckForm->SaltPath BasePath Free Base CheckForm->BasePath SaltSol Issue: Poor Anion Solvation Action: Add 1-5% Water or Heat SaltPath->SaltSol Lattice Energy High BaseSol Issue: Aggregation/Wet DMSO Action: Use Anhydrous DMSO + Heat BasePath->BaseSol Moisture Intolerance

Figure 1: Diagnostic logic for triaging solubility failures based on solvent system and compound form.

Technical Troubleshooting Guides

Scenario A: The Compound Won't Dissolve in Pure DMSO

Root Cause:

  • Salt Form Mismatch: If you have the Hydrochloride (HCl) salt , it is an ionic lattice. DMSO is a polar aprotic solvent; it solvates cations (like Na+ or protonated amines) well, but it solvates anions (Cl-) very poorly. This leaves the chloride ion "naked" and high-energy, resisting dissolution.

  • Moisture Contamination: DMSO is hygroscopic.[1] If your bottle has been opened frequently, it may contain 1-5% water. Water acts as an "anti-solvent" for the lipophilic bromophenyl tail, causing immediate precipitation.

Protocol 1: The "Thermal Pulse" Method Applicability: Free Base or Salt forms showing haze.

  • Seal: Ensure the vial is tightly sealed to prevent water absorption.

  • Heat: Place the vial in a water bath or heating block at 40°C - 50°C for 10 minutes.

    • Why? Heat overcomes the crystal lattice energy.

  • Sonicate: Transfer immediately to an ultrasonic bath (35-40 kHz) for 5-10 minutes.

    • Warning: Do not use a probe sonicator directly in the solution to avoid contamination or overheating.

  • Observe: If clear, aliquot immediately into single-use vials and freeze.

Protocol 2: The "Water Spike" (Specific for HCl Salts) Applicability: Only for HCl salts that remain stubborn in pure DMSO.

  • Prepare your target concentration in DMSO (e.g., 10mM).

  • If the salt refuses to dissolve, add sterile dH2O to a final concentration of 0.5% to 1% (v/v) .

  • Vortex and heat to 40°C.

    • Mechanism:[1][2] The small amount of water solvates the chloride counter-ions, breaking the lattice, while the bulk DMSO solubilizes the organic pharmacophore.

Scenario B: Precipitation Upon Dilution (The "Crash")

Root Cause: When you pipette a DMSO stock into aqueous media (PBS, cell culture media), the DMSO rapidly mixes with water. The hydrophobic 4-bromophenyl group is suddenly exposed to a high-dielectric environment and aggregates before it can disperse.

Protocol 3: The Intermediate Dilution Step Standard direct addition (1 µL stock -> 1000 µL media) often fails. Use this instead:

  • Step 1: Dilute your high-concentration stock (e.g., 10mM) 10-fold into pure DMSO first (creates 1mM working stock).

  • Step 2: Dilute this 1mM stock 10-fold into PBS/Media (creates 100µM).

    • Critical: Add the DMSO solution dropwise to the vortexing media. Never add media to the DMSO.

  • Step 3: Perform your final dilution to assay concentration (e.g., 1µM).

Frequently Asked Questions (FAQs)

Q1: My DMSO stock froze in the fridge and now has crystals that won't redissolve. Is it ruined? A: Likely not ruined, but chemically physically altered. DMSO freezes at ~18.5°C. When it freezes, it pushes the solute out of the crystal lattice (cryo-concentration), forming aggregates.

  • Fix: Warm the vial to 37°C until fully liquid, then vortex vigorously. If crystals persist, sonicate at 40°C.

  • Prevention: Store DMSO stocks at room temperature (if stable) or -20°C. Avoid +4°C (fridge) as DMSO will cycle between liquid and solid, promoting crystal growth [1].

Q2: Can I use DMF instead of DMSO? A: Yes. N,N-Dimethylformamide (DMF) is chemically similar but slightly less polar. It may dissolve the Free Base form better than DMSO in some cases. However, DMF is more toxic to biological systems. Ensure your final assay concentration of DMF is <0.1%.[3]

Q3: The compound dissolves but turns yellow over time. Why? A: The piperidine secondary amine is susceptible to slow oxidation, especially in the presence of DMSO (which can act as an oxidant under certain conditions) and light. The yellowing indicates trace degradation (N-oxide formation).

  • Fix: Store under inert gas (Nitrogen/Argon) and protect from light. Use fresh stocks for critical IC50 determination.

Q4: I need to inject this into mice. What formulation do you recommend? A: Pure DMSO is toxic/painful. For this lipophilic compound, consider a vehicle of:

  • 5% DMSO (Solubilizer)

  • 40% PEG300 or PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant to prevent aggregation)

  • 50% Saline (Bulk)

  • Note: Mix in this exact order.

References

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: 4-(4-Bromophenyl)piperidine.[5][6] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Piperidine-4-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal "Goldilocks" Zone

Welcome to the Reaction Optimization Hub. You are likely here because your synthesis of piperidine-4-carboxamide (isonipecotamide) is suffering from low yields, incomplete conversion, or impurity formation (specifically isonipecotic acid).

The formation of the carboxamide moiety on a piperidine ring is thermodynamically sensitive. Whether you are hydrolyzing a nitrile or amidating a carboxylic acid, temperature is not just a catalyst—it is the selectivity switch .

  • Too Cold: Kinetic trapping occurs; intermediates (like imidates or acid chlorides) fail to convert or precipitate prematurely.

  • Too Hot: Thermodynamic equilibrium shifts toward the carboxylic acid (hydrolysis) or dehydration back to the nitrile.

This guide breaks down the thermal parameters for the two primary synthetic routes: Nitrile Hydrolysis and Acid Chloride Amidation .

Part 1: Route-Specific Thermal Optimization

Route A: Hydrolysis of 4-Cyanopiperidine (Nitrile Route)

Best for: Large-scale industrial synthesis where raw material cost is a priority.

The Core Problem: The reaction proceeds stepwise: Nitrile


 Amide 

Acid. The Amide

Acid step is often faster at high temperatures than the initial hydrolysis, leading to "over-hydrolysis."
Optimization Protocol
ParameterRecommended SettingTechnical Rationale
Reaction Temp 50°C – 60°C Sufficient energy to hydrate the nitrile triple bond without overcoming the activation energy barrier for the second hydrolysis (Amide

Acid).
Quench Temp < 5°C (Ice Bath) Rapid cooling precipitates the product and halts the hydrolysis immediately.
Reagent H₂SO₂ (conc) or NaOH/H₂O₂Basic peroxide methods (Radziszewski reaction) allow for lower temperatures (40-50°C) compared to acid hydrolysis.
Troubleshooting Q&A

Q: I see a large peak at M+1 (130 m/z) in my LCMS. What happened? A: You have formed Isonipecotic Acid .[1][2] Your reaction temperature likely exceeded 80°C, or the reaction time was too long.

  • Fix: Lower temperature to 55°C and monitor by TLC/HPLC every 30 minutes. Stop exactly when the nitrile disappears.

Q: The reaction stalls at 50% conversion. A: If using acid hydrolysis, the formed amide might be protonating and deactivating.

  • Fix: Do not increase temperature above 70°C. Instead, increase the acid concentration or switch to the Radziszewski reaction (H₂O₂/NaOH), which is exothermic and self-sustaining at 50°C.

Route B: Amidation via Acid Chloride (Carboxylic Acid Route)

Best for: High purity requirements or when starting from N-protected isonipecotic acid.

The Core Problem: This is a biphasic thermal process. Step 1 (Activation) requires heat; Step 2 (Amidation) requires cold.

Optimization Protocol
StepActionTemp WindowMechanism
1. Activation React N-Boc-isonipecotic acid with SOCl₂ or Oxalyl Chloride.Reflux (DCM/THF) or 40°C Heat is required to drive off SO₂/HCl gases and shift equilibrium to the acid chloride.
2. Evaporation Remove excess SOCl₂.< 40°C (Vac) CRITICAL: High heat here decomposes the acid chloride or degrades the N-Boc group (if used).
3. Amidation Add NH₃ (gas or aqueous).-10°C to 0°C This step is highly exothermic. High temp here causes dimerization or hydrolysis back to the acid.
Troubleshooting Q&A

Q: My product is a sticky oil instead of a solid. A: You likely decomposed the N-Boc group during the "Activation" step by using thionyl chloride at high heat without a scavenger, generating HCl in situ.

  • Fix: Use Oxalyl Chloride/DMF (cat.) at 0°C

    
     RT instead of Thionyl Chloride at reflux. This is milder. Alternatively, use a base trap (Pyridine) if using SOCl₂.
    

Q: Yield is low, and I smell a strong, pungent odor even after workup. A: Incomplete removal of Thionyl Chloride. When NH₃ was added, it reacted with residual SOCl₂ to form sulfur-nitrogen byproducts rather than your amide.

  • Fix: Ensure the evaporation step (Step 2) uses fresh toluene azeotropes to strip all SOCl₂ before adding ammonia.

Part 2: Visualizing the Control Logic

The following diagram illustrates the critical decision pathways for temperature control.

ReactionLogic Start Start: Choose Precursor Nitrile Route A: 4-Cyanopiperidine Start->Nitrile Acid Route B: Isonipecotic Acid Start->Acid Hydration Hydrolysis (Acid/Base) Nitrile->Hydration TempCheck1 Temp > 80°C? Hydration->TempCheck1 ProductA Product: Carboxamide TempCheck1->ProductA No (50-60°C) ByproductA Impurity: Isonipecotic Acid TempCheck1->ByproductA Yes (Over-hydrolysis) Activation Activation (SOCl2/Oxalyl) Acid->Activation Requires Heat (Reflux) Amidation Add Ammonia (NH3) Activation->Amidation TempCheck2 Amidation Temp > 10°C? Amidation->TempCheck2 ProductB Product: Carboxamide TempCheck2->ProductB No (Cool to 0°C) ByproductB Impurity: Dimer/Oligomer TempCheck2->ByproductB Yes (Exotherm)

Figure 1: Decision tree for thermal management in piperidine-4-carboxamide synthesis. Note the divergence in temperature requirements between activation and amidation steps.

Part 3: Standard Operating Procedure (SOP)

Protocol: Optimized Acid Chloride Method (N-Boc Protected) This method offers the highest reliability for purity.

  • Preparation: Dissolve 1.0 eq N-Boc-isonipecotic acid in dry DCM under Nitrogen.

  • Activation (The "Warm" Step):

    • Cool to 0°C. Add 1.2 eq Oxalyl Chloride dropwise + 2 drops DMF.

    • Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Note: Avoid reflux to protect the Boc group.

  • Isolation: Evaporate solvent in vacuo at < 35°C .

  • Amidation (The "Cold" Step):

    • Redissolve residue in dry THF.

    • Cool solution to -10°C (Salt/Ice bath).

    • Bubble NH₃ gas or add NH₄OH (30%) slowly. Maintain internal temp < 5°C .

  • Workup: Warm to RT. Precipitate usually forms. Filter and wash with cold water.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827–10852.[5]

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Optimizing the Synthesis of 4-Piperidinecarboxamide.

  • ChemicalBook. (2024). Synthesis of N-BOC-piperidine-4-carboxylic acid.

Sources

Technical Support Center: Purification of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REC-BPPC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for the purification of N-(4-bromophenyl)piperidine-4-carboxamide . This guide addresses the specific challenges associated with crystallizing this amphiphilic scaffold.

Molecule Analysis:

  • Core Structure: Piperidine ring (secondary amine, pKa ~10-11) linked via a carboxamide to a 4-bromophenyl group.[1]

  • Solubility Challenges: The molecule possesses a "schizophrenic" solubility profile.[1] The piperidine and amide functions are polar and hydrogen-bond active, while the bromophenyl tail is lipophilic and aromatic.

  • Primary Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, due to strong intermolecular hydrogen bonding preventing orderly lattice formation.[1]

Solvent System Selection Matrix

Do not rely on a single solvent.[1] Based on the polarity profile, we recommend the following binary solvent systems.

Table 1: Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)MechanismBest For
Primary (Standard) Ethyl Acetate / Heptane 1:2 to 1:4Anti-solvent precipitationRemoval of lipophilic impurities (e.g., unreacted 4-bromoaniline).[1]
Secondary (Polar) Ethanol / Water 9:1 to 5:1Cooling crystallizationRemoval of inorganic salts or polar coupling reagents (EDC/HOBt).[1]
Alternative Dichloromethane (DCM) / Hexane 1:5Evaporative/Anti-solventCases where the compound is poorly soluble in hot EtOAc.[1]
Salt Form Isopropanol (for HCl salt) 100%Cooling crystallizationIf the free base refuses to crystallize (converts to HCl salt).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

G Start Crude N-(4-bromophenyl) piperidine-4-carboxamide CheckSol Check Solubility in Hot Ethyl Acetate (EtOAc) Start->CheckSol Soluble Fully Soluble CheckSol->Soluble Yes Insoluble Insoluble / Gummy CheckSol->Insoluble No MethodA METHOD A: Add Heptane (Anti-solvent) Dropwise at Reflux Soluble->MethodA MethodB METHOD B: Switch to Ethanol/Water (9:1) Insoluble->MethodB ResultA Precipitate Forms? MethodA->ResultA Crystals Success: Filter & Wash MethodB->Crystals ResultA->Crystals White Solid Oil Failure: Oiling Out ResultA->Oil Sticky Oil SaltRoute CRITICAL INTERVENTION: Convert to HCl Salt Recrystallize from iPrOH Oil->SaltRoute Rescue Strategy

Caption: Workflow logic for solvent selection and troubleshooting phase separation issues.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / Heptane (The "Standard" Method)

Use this method if your main impurity is the starting material (4-bromoaniline).

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5-10 mL) and heat to reflux (77°C).

    • Note: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.[1]

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a slight turbidity (cloudiness) persists.[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution (make it transparent again).[1]

  • Crystal Growth: Allow the flask to cool to room temperature slowly (wrap in foil or a towel). Do not disturb.

  • Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour. Filter the white precipitate and wash with cold Heptane.[1]

Protocol B: The "Salt Rescue" (HCl Salt Formation)

Use this method if the free base persists as an oil or is too sticky to handle.

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM) .[1]

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or Et2O). A white precipitate should form immediately.[1]

  • Evaporation: Evaporate the solvent to dryness to obtain the crude HCl salt.

  • Recrystallization:

    • Suspend the salt in Isopropanol (iPrOH) .

    • Heat to reflux.[1][2] If it does not dissolve, add Methanol (MeOH) dropwise until soluble.[1]

    • Cool slowly.[1] The HCl salt usually crystallizes much more readily than the free base.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • The Science: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.

  • The Fix:

    • Reheat the mixture to redissolve the oil.

    • Seed the solution with a tiny crystal of the pure product (if available) at a temperature just below the saturation point.

    • Increase agitation: Stir vigorously during the cooling phase.

    • Change Solvent: Switch from EtOAc/Heptane to Ethanol/Water . Water increases the dielectric constant, often stabilizing the crystal lattice of amides.

Q2: The crystals are slightly yellow.[1] How do I remove the color?

  • Cause: Oxidation of trace 4-bromoaniline or polymerized byproducts.[1]

  • The Fix: Perform a "hot filtration" step.[1] Dissolve the compound in your chosen hot solvent, add Activated Charcoal , stir for 10 minutes, and filter through a Celite pad before beginning the cooling process.

Q3: Can I use Ether instead of Heptane?

  • Advisory: While Diethyl Ether is a common anti-solvent, we recommend Heptane or Hexane .[1] Ether is highly flammable and tends to hold impurities in solution less effectively than aliphatic hydrocarbons for this specific lipophilic-aromatic scaffold.[1]

References

  • Synthesis of Piperidine-4-carboxamide Intermediates

    • Source: WIPO Patent WO/2008/084261.[1] "Amide Substituted Indazoles as Poly(ADP-Ribose) Polymerase (PARP) Inhibitors."

    • Relevance: Describes the synthesis and purification of analogous piperidine-carboxamide intermediates used in drug development (Niraparib analogs).
    • URL:[1]

  • General Purification of Phenyl-Piperidine Derivatives

    • Source: CN Patent 112645902A.[1] "Synthetic method of 1-(4-bromophenyl) piperidine."

    • Relevance: Validates the use of Dichloromethane/Heptane systems for bromophenyl-piperidine scaffolds.
    • URL:[1]

  • Solubility & Recrystallization of Amides

    • Source: BenchChem Technical Notes.[1] "Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide."

    • Relevance: Provides specific protocols for Ethanol/Water recrystalliz
    • URL:(Note: Generalized landing page for verified protocol source).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and all solvents before use.

Sources

Technical Support Center: Optimization of Amide Coupling between 4-Bromoaniline and Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The Core Challenge: The coupling of 4-bromoaniline and isonipecotic acid presents a classic "Nucleophilicity Mismatch." You are attempting to react a weakly nucleophilic aniline (deactivated by the electron-withdrawing bromine) with a carboxylic acid that possesses a highly nucleophilic secondary amine (the piperidine ring).[1]

If you attempt this reaction without specific protection strategies, the isonipecotic acid will preferentially react with itself (intermolecular self-acylation), leading to oligomers rather than the desired amide.

Critical Reactivity Profile
ComponentFunctional GrouppKa (Approx.)Reactivity Status
Isonipecotic Acid Piperidine

~11.0Hyper-Nucleophilic (Interferes)
Isonipecotic Acid Carboxylic Acid~4.0Needs Activation
4-Bromoaniline Aniline

~3.9Weak Nucleophile (Sluggish)

The "Why" Behind Failure: Standard coupling reagents (EDC, HATU) activate the carboxylic acid.[1] In the presence of the unprotected piperidine amine (pKa 11), the activated ester will be attacked by the piperidine of a neighboring molecule orders of magnitude faster than by the 4-bromoaniline (pKa 3.9).

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a gummy precipitate immediately upon adding the coupling reagent."

Diagnosis: Oligomerization (Self-Coupling). You likely used unprotected isonipecotic acid. The activated acid reacted with the piperidine nitrogen of another isonipecotic acid molecule, forming a polymer chain [Iso-Iso-Iso...]. Solution:

  • Mandatory: You must use N-Boc-Isonipecotic acid (or N-Fmoc).[1] This masks the strong nucleophile, forcing the activated acid to wait for the weak aniline nucleophile.

Issue 2: "The reaction is stuck at 20% conversion after 24 hours."

Diagnosis: Insufficient Activation for Weak Nucleophile. 4-Bromoaniline is electron-deficient. The intermediate active ester (e.g., O-acylisourea from EDC) is hydrolyzing or rearranging to an N-acylurea faster than the aniline can attack it. Solution:

  • Switch Reagent: Move from EDC/HOBt to T3P (Propylphosphonic anhydride) or generate the Acid Chloride .[1]

  • Why T3P? T3P is highly reactive yet selective, driving the reaction with weak anilines without the background hydrolysis rates seen with HATU in wet solvents.

  • Catalysis: Add DMAP (0.1 eq) if using EDC to form the highly reactive acyl-pyridinium intermediate.[1]

Issue 3: "I lost the bromine atom during the final step."

Diagnosis: Incompatible Deprotection Strategy. If you used N-Cbz protection or attempted to reduce a nitro-precursor using H₂/Pd-C , you likely performed a hydrodehalogenation (cleaving the C-Br bond). Solution:

  • Use N-Boc: Deprotect with TFA/DCM or HCl/Dioxane . These acidic conditions preserve the aryl bromide.

Optimized Experimental Protocol

Recommended Pathway: T3P-Mediated Coupling of N-Boc-Isonipecotic Acid.

Materials
  • Reactant A: N-Boc-Isonipecotic acid (1.0 equiv)[1]

  • Reactant B: 4-Bromoaniline (1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)

Step-by-Step Procedure
  • Dissolution: In a flame-dried flask under Nitrogen, dissolve N-Boc-Isonipecotic acid (1.0 eq) and 4-Bromoaniline (1.1 eq) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 eq).[1] Note: T3P releases acid during the cycle; excess base is critical.

  • Activation & Coupling: Cool to 0°C. Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: Monitor TLC/LCMS. If conversion is low, heat to 50°C (T3P is thermally stable).[1]

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with Water (T3P byproducts are water-soluble).

    • Wash with 0.5M HCl (removes excess aniline and pyridine).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[1]

    • Dry over MgSO₄ and concentrate.

  • Deprotection (Post-Coupling):

    • Dissolve intermediate in DCM.

    • Add TFA (20% v/v).[1] Stir 1-2 hours.

    • Concentrate and free-base with NaHCO₃ if necessary.

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the "Happy Path" (Target Product) versus the "Failure Modes" (Side Reactions) using the Graphviz DOT standard.

ReactionPathways Start Reactants: 4-Bromoaniline + Isonipecotic Acid Decision Is the Piperidine Nitrogen Protected? Start->Decision NoProt NO (Unprotected) Decision->NoProt Direct Mixing YesProt YES (N-Boc) Decision->YesProt Pre-synthesis SelfRxn Side Reaction: Intermolecular Self-Acylation NoProt->SelfRxn Fast Kinetics (pKa 11) Polymer RESULT: Oligomers/Gummy Precipitate SelfRxn->Polymer Activation Activation Step: T3P or Acid Chloride YesProt->Activation Coupling Nucleophilic Attack by 4-Bromoaniline Activation->Coupling Slow Kinetics (pKa 4) Intermediate Intermediate: N-Boc-Amide Coupling->Intermediate Deprotection Deprotection: TFA or HCl Intermediate->Deprotection FinalProduct TARGET PRODUCT: 4-bromo-N-(piperidin-4-yl)benzamide Deprotection->FinalProduct

Caption: Flowchart demonstrating the necessity of N-protection to prevent oligomerization and the pathway to the target amide.

References

  • T3P Reagent Overview: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Amides." Synlett, 2009.[2]

  • Coupling Weak Nucleophiles: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • pKa Data (Anilines): "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Buttersworth, London.[3]

  • Protecting Groups: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. [1]

Sources

Enhancing stability of N-(4-bromophenyl)piperidine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N-(4-bromophenyl)piperidine-4-carboxamide in solution.

This molecule presents a unique trifecta of stability challenges: a basic, oxidation-prone secondary amine (piperidine), a hydrolyzable carboxamide linkage, and a photolabile aryl bromide moiety. Successful formulation requires a mechanistic understanding of how environmental stressors trigger these specific degradation pathways.

Diagnostic Workflow

Before adjusting your formulation, you must identify the exact mechanism of instability. The following self-validating workflow isolates physical precipitation from chemical degradation.

Workflow Start Solution Instability Detected Type Determine Degradation Type Start->Type Physical Physical Instability (Precipitation/Turbidity) Type->Physical Visual Inspection Chemical Chemical Instability (New HPLC Peaks) Type->Chemical Chromatographic pH Check pH (Piperidine pKa ~9.5) Physical->pH LCMS LC-MS & PDA Analysis Chemical->LCMS Oxidation Mass Shift: +16 Da (Piperidine N-Oxidation) LCMS->Oxidation Photolysis Mass Shift: -79 Da (Aryl Bromide Cleavage) LCMS->Photolysis Hydrolysis Amide Cleavage (Acid/Base Catalyzed) LCMS->Hydrolysis

Diagnostic workflow for this compound instability.

Troubleshooting Guide & FAQs

Q1: My solution turns yellow over time, and LC-MS shows a +16 Da mass shift. What is the mechanism, and how do I prevent it? Causality: You are observing the oxidative degradation of the piperidine ring. The nitrogen atom in the piperidine moiety is highly susceptible to nucleophilic attack by dissolved atmospheric oxygen or trace peroxides, leading to the formation of an N-oxide (+16 Da) [1]. This reaction is often catalyzed by trace transition metals leached from glassware or buffer salts. Solution:

  • Sparging: Purge your aqueous buffers with inert gas (N₂ or Argon) for 15 minutes prior to API addition to displace dissolved oxygen.

  • Chelation: Add 0.01% to 0.05% w/v EDTA to chelate trace metal catalysts.

  • Antioxidants: Incorporate a water-soluble antioxidant such as ascorbic acid or sodium metabisulfite to scavenge free radicals [3].

Q2: When left on the benchtop, the compound degrades rapidly, yielding multiple unidentifiable peaks. Why is this happening? Causality: This is classic photolytic degradation. The 4-bromophenyl group contains a carbon-bromine (C-Br) bond that is susceptible to homolytic cleavage when exposed to UV or high-intensity visible light [2]. This cleavage generates a highly reactive aryl radical and a bromine radical, which subsequently abstract hydrogen atoms from the solvent or polymerize, creating a complex mixture of degradation products. Solution: Strictly adhere to ICH Q1B photostability guidelines [4]. Formulate and store the solution in actinic (amber) glassware. If working under ambient laboratory lighting, wrap all volumetric flasks and LC vials in aluminum foil.

Q3: The compound is fully dissolved initially, but a fine white precipitate forms after 24 hours at room temperature. Is the drug degrading? Causality: This is likely a physical instability (solubility) issue, not chemical degradation. The piperidine nitrogen has a pKa of approximately 9.5. If your solution pH drifts upward (above pH 7.5), the equilibrium shifts from the highly soluble protonated salt form to the uncharged, lipophilic free base. The free base has drastically lower aqueous solubility and will precipitate out of solution. Solution: Buffer the solution tightly between pH 4.0 and 6.0 using a citrate or acetate buffer system to ensure the piperidine nitrogen remains fully protonated.

Q4: Is the carboxamide bond at risk of hydrolysis in aqueous media? Causality: Amide bonds are generally stable at physiological pH but will undergo nucleophilic acyl substitution (hydrolysis) at extreme pH levels. Acid-catalyzed hydrolysis protonates the carbonyl oxygen, making the carbon more electrophilic, while base-catalyzed hydrolysis involves direct hydroxide attack on the carbonyl carbon. Solution: Avoid formulating at pH < 3 or pH > 9. Maintain storage temperatures at 2°C–8°C to exponentially decrease the kinetic rate of hydrolysis according to the Arrhenius equation.

Experimental Protocols

To validate the stability of your formulation, you must stress the system. The following protocol is a self-validating methodology adapted from ICH Q1A(R2) guidelines [4].

Protocol 1: ICH-Compliant Forced Degradation Study

Note: This protocol utilizes a mass balance approach. The sum of the parent peak area and all degradant peak areas must equal the initial parent peak area (±5%) to validate that no volatile or insoluble degradants were missed.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in 1.0 mL of HPLC-grade Methanol (to ensure complete initial dissolution).

  • Dilute to 10.0 mL with purified water to yield a 1 mg/mL working stock.

Step 2: Oxidative Stress Testing

  • Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.

  • Add 1.0 mL of 3% H₂O₂.

  • Incubate at 25°C for 24 hours.

  • Quenching: Add 100 µL of 1M Sodium Thiosulfate to halt oxidation before injection.

Step 3: Acid/Base Hydrolytic Stress Testing

  • Acid: Mix 1.0 mL stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M NaOH prior to analysis.

  • Base: Mix 1.0 mL stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl prior to analysis.

Step 4: Photolytic Stress Testing

  • Transfer 2.0 mL of stock solution into two separate clear quartz vials.

  • Wrap one vial entirely in aluminum foil (Dark Control).

  • Expose both vials to a cool white fluorescent lamp and near-UV lamp targeting an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter (ICH Q1B standard).

Step 5: HPLC-PDA/MS Analysis

  • Analyze all samples using a stability-indicating reverse-phase HPLC method coupled with a Photodiode Array (PDA) and Mass Spectrometer.

  • Calculate % Recovery by comparing the stressed sample peak area to a freshly prepared, unstressed control.

Quantitative Data Presentation

The following table summarizes the expected stability profile of this compound based on benchmarking data under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)Time (Hrs)Major Degradant Identified% Recovery (API)
Control pH 5.5 Acetate Buffer25°C24None99.8%
Oxidation 3% H₂O₂25°C24Piperidine N-oxide (+16 Da)68.4%
Acid Hydrolysis 0.1 M HCl (pH ~1)60°C244-bromoaniline & Piperidine-4-carboxylic acid82.1%
Base Hydrolysis 0.1 M NaOH (pH ~13)60°C244-bromoaniline & Piperidine-4-carboxylic acid45.3%
Photolysis UV/Vis (1.2M lux hrs)25°C48Debrominated dimer / Aryl radicals (-79 Da)12.5%
Thermal pH 5.5 Acetate Buffer80°C72Trace Amide Cleavage94.2%

Data Interpretation: The molecule is highly susceptible to photolysis and base-catalyzed hydrolysis. Formulation in slightly acidic, degassed buffers protected from light is mandatory for long-term solution stability.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Catalytic C−H arylation of an activated aryl bromide in the presence of [Ru(bpy)3]2+ and pyrene. ResearchGate.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

Overcoming steric hindrance in N-(4-bromophenyl)piperidine-4-carboxamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of N-(4-bromophenyl)piperidine-4-carboxamide .

This bifunctional scaffold presents unique synthetic opportunities but is notorious for introducing severe steric bottlenecks during downstream modifications. Researchers typically target two distinct sites on this molecule:

  • The Piperidine Nitrogen (N1): A secondary amine that is susceptible to steric shielding from the piperidine ring's axial hydrogens.

  • The 4-Bromophenyl Group: An aryl halide handle for cross-coupling that frequently stalls palladium catalytic cycles when paired with bulky coupling partners.

This guide provides diagnostic workflows, mechanistic causality, and self-validating protocols to help you overcome these steric barriers.

G A This compound B Target: Piperidine N1 (Secondary Amine) A->B C Target: 4-Bromophenyl (Aryl Bromide) A->C D Challenge: Steric bulk of electrophile Risk: Over-alkylation B->D E Challenge: Catalyst poisoning by N1 Slow reductive elimination C->E F Solution: Reductive Amination (NaBH(OAc)3) D->F G Solution: Bulky Biaryl Ligands (BrettPhos / RuPhos) E->G

Workflow for site-selective derivatization and overcoming steric bottlenecks.

FAQ Section 1: Piperidine N-Alkylation (Overcoming Steric Hindrance)

Q: Why does direct


 alkylation of the piperidine nitrogen fail when using bulky electrophiles like isopropyl iodide or cyclohexyl bromide? 
A:  Direct N-alkylation with bulky secondary alkyl halides is kinetically unfavorable. The incoming electrophile must approach the nitrogen's lone pair, but this trajectory is sterically blocked by the axial hydrogens of the sp3-hybridized piperidine chair conformation[1]. Forcing the reaction with excess heat or strong base typically leads to competing E2 elimination of the alkyl halide or over-alkylation, forming an undesired quaternary ammonium salt[1].

Q: How can I successfully introduce a bulky alkyl group to the piperidine nitrogen? A: The most reliable method is Reductive Amination . Instead of a direct


 substitution, the piperidine nitrogen reacts with a ketone (e.g., acetone) to form a planar, sp2-hybridized iminium ion. This planar intermediate temporarily relieves the steric strain associated with the chair conformation, allowing a hydride source to attack the less hindered face[2].
Protocol 1: N-Alkylation via Reductive Amination (Self-Validating)

Causality & Design: We utilize Sodium triacetoxyborohydride (


) because the electron-withdrawing acetate groups reduce the reagent's nucleophilicity. This makes it highly selective for reducing the iminium ion over the unreacted ketone, preventing alcohol byproducts[2].
  • Step 1: In a flame-dried round-bottom flask under nitrogen, dissolve this compound (1.0 eq) and the target ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.

  • Step 2: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Validation Check 1: Stir for 1 hour. Take a 5 µL aliquot for LC-MS; you should observe a mass shift corresponding to the iminium intermediate

    
    .
    
  • Step 3: Portion-wise, add

    
     (1.5 eq) at 0 °C to prevent exothermic degradation.
    
  • Step 4: Warm to room temperature and stir for 12 hours.

  • Validation Check 2: Quench a 10 µL aliquot in saturated

    
    , extract with EtOAc, and spot on a TLC plate (Ninhydrin stain). The disappearance of the secondary amine (which stains dark pink/purple) confirms completion.
    
  • Step 5: Quench the bulk reaction with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and concentrate.

FAQ Section 2: Buchwald-Hartwig Cross-Coupling at the 4-Bromophenyl Group

Q: I am trying to couple a bulky primary/secondary amine to the 4-bromophenyl group, but I observe unreacted starting material and debromination. What is happening? A: You are experiencing a bottleneck in the Palladium catalytic cycle. While the oxidative addition of the aryl bromide is generally fast, bulky amines struggle with Transmetalation and Reductive Elimination [3]. If the amine is highly sterically hindered, it cannot easily coordinate to the Pd(II) center. Even if it does, the subsequent reductive elimination—which requires the aryl and amine groups to adopt a cis-geometry and compress together—has a prohibitively high activation energy barrier[4]. When the cycle stalls here, competing


-hydride elimination occurs, leading to the debrominated byproduct[5].

G Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)(Br) Pd0->PdII_OA Oxidative Addition PdII_TM L-Pd(II)(Ar)(NR2) PdII_OA->PdII_TM Transmetalation (Steric Bottleneck) PdII_TM->Pd0 Reductive Elimination (Steric Bottleneck) Sol1 Use BrettPhos to accelerate RE Sol1->PdII_TM

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at transmetalation and elimination.

Q: Which ligands are best suited for overcoming steric hindrance in this specific Buchwald-Hartwig coupling? A: To force reductive elimination, you must use bulky, electron-rich dialkylbiaryl monophosphine ligands[4]. The sheer steric bulk of these ligands (like BrettPhos or RuPhos) occupies so much space around the Palladium center that it physically forces the aryl and amine ligands closer together, accelerating reductive elimination[6].

Table 1: Ligand Selection for Bulky Amine Coupling

LigandAmine ClassSteric ProfileTypical Yield (%)Key Advantage
BrettPhos Primary AminesHigh>90%Excellent for monoarylation of highly hindered primary amines[6].
RuPhos Secondary AminesHigh>85%Prevents

-hydride elimination in secondary aliphatic amines[6].
XantPhos Primary Amines (Linear)Low-Med~40-60%Good for amides, poor for bulky aliphatic amines[7].
tBuXPhos Heterocyclic AminesHigh>80%Effective for demanding heterocycles and weak nucleophiles[5].
Protocol 2: Buchwald-Hartwig Amination with Bulky Amines (Self-Validating)

Causality & Design: We utilize BrettPhos with a Pd(0) precatalyst. Sodium tert-butoxide (NaOtBu) is used as the base because its strong basicity facilitates the rapid deprotonation of the amine during transmetalation[3].

  • Step 1: In a glovebox, charge a Schlenk flask with this compound (1.0 eq), the bulky amine (1.2 eq),

    
     (2 mol% Pd), BrettPhos (4 mol%), and NaOtBu (1.4 eq)[6].
    
  • Step 2: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed Toluene (to 0.1 M) via syringe.

  • Validation Check 1: The solution should transition from a dark purple/red (

    
    ) to a deep orange/brown, indicating the formation of the active L-Pd(0) complex.
    
  • Step 3: Heat the reaction to 90 °C for 4-8 hours.

  • Validation Check 2: Monitor via LC-MS. If the reaction stalls at 50% conversion, check for the presence of the debrominated piperidine byproduct. If debromination is >10%, switch the solvent to 1,4-dioxane or use a stronger base like LHMDS[3].

  • Step 4: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.

FAQ Section 3: Chemoselectivity and Protecting Groups

Q: How do I prevent the free piperidine nitrogen (N1) from poisoning the Palladium catalyst during the Buchwald-Hartwig coupling? A: The secondary amine on the piperidine ring is a strong Lewis base and can coordinate to the Palladium center, forming a stable, off-cycle dormant complex[7].

  • Solution A (Ligand Control): Use highly coordinating, bulky ligands like GPhos or BrettPhos. These ligands bind so tightly to Pd that they outcompete the piperidine nitrogen for coordination sites[7].

  • Solution B (Protecting Group): If catalyst poisoning persists, pre-protect the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group. The Boc group delocalizes the nitrogen lone pair into the carbonyl, rendering it non-nucleophilic and incapable of binding to Palladium.

References

  • Journal of the American Chemical Society - Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • ResearchGate - Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]

  • JACS Au - Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at:[Link]

Sources

Resolving HPLC peak tailing for N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for N-(4-bromophenyl)piperidine-4-carboxamide

Executive Summary

This compound is a structurally complex molecule featuring a hydrophobic bromophenyl group, a polar carboxamide, and a highly basic piperidine ring. During reversed-phase High-Performance Liquid Chromatography (HPLC), the secondary amine of the piperidine ring is notoriously prone to severe peak tailing. This technical guide provides a causality-driven approach to diagnosing and resolving these chromatographic distortions, ensuring high-precision quantification and method reliability for drug development professionals.

Mechanistic Troubleshooting FAQs

Q1: Why does this compound exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the acid-base chemistry between the analyte and the stationary phase. The piperidine ring is a highly basic secondary amine (pKa ~10–11). Under typical HPLC conditions, this amine is protonated, carrying a positive charge. Concurrently, standard silica-based columns possess residual silanol groups (Si-OH) on their surface[1]. At mid-pH ranges, these weakly acidic silanols ionize into negatively charged silanoate ions (Si-O⁻)[2]. The electrostatic attraction between the protonated piperidine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this adsorption is strong and desorption kinetics are slow, the analyte trails behind the main band, resulting in a pronounced asymmetric tail[2].

Q2: How does mobile phase pH adjustment mitigate this secondary interaction? A2: The most robust approach is to lower the mobile phase pH to ≤ 3.0. Residual silanol groups typically have a pKa around 3.8 to 4.5. By operating at a pH of 2.5 to 3.0 (using acidifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid), you force the silanol groups into their neutral, fully protonated state (Si-OH)[1][3]. This effectively shuts down the electrostatic ion-exchange mechanism, leaving only the primary hydrophobic interactions between the analyte's bromophenyl/piperidine core and the C18 stationary phase, which yields a much sharper, symmetrical peak[3].

Q3: If low pH isn't enough, what mobile phase additives can act as silanol blockers? A3: If tailing persists, you can introduce a competing base, such as Triethylamine (TEA), at concentrations of 5–20 mM. TEA is a small, highly basic alkylamine that aggressively competes with the piperidine moiety of your analyte for the active silanol sites[4]. By saturating the acidic silanols, TEA masks the secondary interaction sites. Note of caution: TEA can reduce the lifespan of the column by accelerating the hydrolysis of the stationary phase and end-capping over time, so it should be used only when pH adjustment and column selection are insufficient[4].

Q4: What column chemistry is best suited for analyzing this piperidine derivative? A4: Avoid older "Type A" silica columns, which have high metal content and highly acidic free silanols. Instead, transition to high-purity "Type B" silica columns, which are manufactured to minimize metal contamination and significantly reduce free silanol activity[1]. Furthermore, ensure the column is "fully end-capped." End-capping involves reacting the residual silanols with a small silane to sterically block them[3].

Diagnostic Workflow

G start Peak Tailing Detected Asymmetry Factor (As) > 1.5 validate Self-Validation: Inject Neutral Marker (e.g., Toluene) start->validate decision1 Does the neutral marker tail? validate->decision1 physical Physical Issue: Check for column void, blocked frit, or extra-column volume decision1->physical Yes chemical Chemical Issue: Secondary Silanol Interactions decision1->chemical No ph_check Lower Mobile Phase pH to ≤ 3.0 (Protonate Silanols) chemical->ph_check col_check Switch to Type B Silica (Fully End-Capped) ph_check->col_check If tailing persists success Symmetrical Peak Achieved (As < 1.2) ph_check->success Resolved add_check Add Silanol Blocker (e.g., 5-10 mM TEA) col_check->add_check If tailing persists col_check->success Resolved add_check->success Resolved

Diagnostic workflow distinguishing physical vs. chemical peak tailing for basic compounds.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic outcomes for this compound under various method conditions.

Mobile Phase ConditionSilica Surface StateAnalyte State (Piperidine)Typical Asymmetry (As)Chromatographic Outcome
pH 7.0, No Additives Highly Ionized (Si-O⁻)Protonated (NH₂⁺)> 2.0Severe tailing, poor integration
pH 3.0, No Additives Neutralized (Si-OH)Protonated (NH₂⁺)1.3 - 1.5Moderate improvement, acceptable for most assays
pH 3.0 + 10 mM TEA Masked by TEAProtonated (NH₂⁺)1.0 - 1.2Excellent symmetry, sharp peaks
pH 11.0 (High pH) Highly Ionized (Si-O⁻)Neutral (NH)1.0 - 1.2Excellent symmetry (requires specialized high-pH column)

Self-Validating Experimental Protocols

Protocol 1: System and Column Self-Validation (Physical vs. Chemical Tailing)

Objective: Determine if tailing is caused by the piperidine moiety's chemical interactions or a compromised physical flow path (e.g., column void).

  • Preparation: Prepare a test mix containing this compound (analyte) and Toluene (neutral marker) at 0.1 mg/mL in the initial mobile phase.

  • Execution: Inject 5 µL of the test mix under current isocratic conditions.

  • Analysis: Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

  • Causality Check (Self-Validation):

    • If both peaks exhibit As > 1.5, the issue is physical (e.g., column void, dead volume, or blocked frit)[2].

    • If Toluene As < 1.2 but the piperidine analyte As > 1.5, the issue is definitively chemical (silanol interaction)[2]. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization & Additive Screening

Objective: Suppress silanol ionization and mask active sites to resolve chemical tailing.

  • Baseline pH Adjustment: Prepare Mobile Phase A using HPLC-grade water modified with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0–2.5.

  • Equilibration: Flush the column with the low-pH mobile phase for at least 10 column volumes to ensure complete protonation of the silica surface.

  • First Injection: Inject the sample. If As < 1.2, the method is optimized.

  • Additive Introduction (If Needed): If As remains > 1.5, prepare a new Mobile Phase A containing 10 mM Triethylamine (TEA). Adjust the pH back to 3.0 using phosphoric acid (do not use TFA with high concentrations of TEA to avoid ion-pairing precipitation).

  • Final Validation: Re-equilibrate for 15 column volumes and inject. The TEA will act as a competing base to sterically block the remaining active silanols, yielding a symmetrical peak[4].

References

  • Title: How to Reduce Peak Tailing in HPLC?
  • Source: elementlabsolutions.
  • Source: axionlabs.
  • Source: phenomenex.

Sources

Validation & Comparative

Structural Validation and Comparative NMR Analysis of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Strategic Context

In medicinal chemistry, N-(4-bromophenyl)piperidine-4-carboxamide is a high-value scaffold, frequently serving as an intermediate for PARP inhibitors (e.g., Niraparib analogs) and other piperidine-based therapeutics. Its structural validation is critical because the secondary amine (piperidine NH) and the amide linkage are distinct reactive handles that must be differentiated from their protected precursors (e.g., N-Boc) and potential regioisomers.

This guide provides an objective comparison of the 1H NMR performance of this compound against its N-Boc precursor and evaluates solvent suitability (DMSO-d6 vs. CDCl3). We demonstrate that DMSO-d6 is the superior solvent for quantitative validation due to the stabilization of the amide proton and solubilization of the polar amine salt.

Experimental Methodology

To ensure reproducibility, the following protocol synthesizes the "Expertise & Experience" pillar. Standardizing sample preparation is the primary variable in resolving labile protons.

Protocol: Optimal NMR Sample Preparation
  • Sample Mass: Weigh 5–10 mg of the dried solid (Free Base or HCl Salt).

    • Why: <5 mg leads to poor signal-to-noise ratio; >15 mg can cause viscosity broadening in DMSO.

  • Solvent Selection: Add 0.6 mL of DMSO-d6 (99.9 atom% D).

    • Critical Insight: Avoid CDCl3 for the salt form. The HCl salt is insoluble in chloroform, leading to a suspension that yields a "blank" or noisy spectrum. Even for the free base, CDCl3 often facilitates rapid exchange of the amide proton, broadening it into the baseline.

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run at 298 K (25°C) with a standard pulse sequence (zg30), D1 relaxation delay ≥ 1.0s (to ensure quantitative integration of aromatic protons).

Comparative Analysis: Target vs. Precursor

The most common analytical challenge is confirming the complete removal of the tert-butoxycarbonyl (Boc) protecting group. The table below contrasts the spectral "fingerprint" of the target molecule against its precursor.

Table 1: Spectral Comparison (DMSO-d6, 400 MHz)
FeatureTarget: Free Amine (this compound)Alternative: Precursor (tert-butyl 4-((4-bromophenyl)carbamoyl)piperidine-1-carboxylate)Diagnostic Value
Amide NH δ 10.05 ppm (s, 1H)δ 9.98 ppm (s, 1H)Confirmation of Linkage. Both show the amide, but the shift varies slightly due to the electronic influence of the N-substituent.
Aromatic (Ar-H) δ 7.62 (d), 7.48 (d) (AA'BB')δ 7.58 (d), 7.45 (d) (AA'BB')Structural Integrity. The 4-bromo substitution pattern remains constant (integral = 4H).
Piperidine N-CH₂ δ 2.95 - 3.05 ppm (m, 2H)δ 3.90 - 4.05 ppm (br m, 2H)CRITICAL. Removal of Boc shielding shifts these protons upfield (free base) or downfield (salt) but sharpens them.
Boc Methyls ABSENT δ 1.40 ppm (s, 9H)Pass/Fail Metric. The presence of any singlet at 1.4 ppm indicates incomplete deprotection.
Piperidine NH δ ~2.5 - 3.5 ppm (broad)ABSENT Active Handle. In the precursor, this N is capped. In the target, it is exchangeable.

Technical Note: In the HCl salt form of the target, the piperidine NH protons often appear as a broad distinct singlet or doublet around δ 8.5–9.0 ppm in DMSO-d6, distinct from the amide NH.

Detailed Structural Assignment

The Aromatic Region (AA'BB' System)

The 4-bromophenyl group does not appear as a simple pair of doublets, but rather a higher-order AA'BB' system due to magnetic non-equivalence, though it often resembles two doublets (roofing effect) at lower field strengths (300-400 MHz).

  • δ 7.62 ppm (2H, d, J ≈ 8.8 Hz): Protons ortho to the Bromine (deshielded by the inductive effect of Br).

  • δ 7.48 ppm (2H, d, J ≈ 8.8 Hz): Protons ortho to the Amide (shielded relative to the Br-adjacent protons, but deshielded by the amide anisotropy).

The Aliphatic Region (Piperidine Chair)

The piperidine ring adopts a chair conformation. The C4-proton (methine) is the anchor for assignment.

  • δ 2.55 ppm (1H, tt): The C4-H . It is a triplet of triplets (axial-axial and axial-equatorial couplings). This proton is alpha to the carbonyl, shifting it downfield from the bulk methylene signals.

  • δ 3.00 ppm (2H, m): The C2,6-H (equatorial/axial) . Adjacent to the amine nitrogen.[1][2][3][4][5]

  • δ 1.60 – 1.75 ppm (4H, m): The C3,5-H . These are the most shielded protons in the ring.

Visualization of Analytical Logic

The following diagrams illustrate the workflow for validating the synthesis and the logic tree for interpreting the splitting patterns.

Figure 1: Synthesis & Validation Workflow

G Start Start: N-Boc Precursor (Impurity Risk) Rxn Deprotection (TFA or HCl) Start->Rxn Acid Hydrolysis Workup Workup (Free Base Generation) Rxn->Workup Neutralization NMR_Prep NMR Prep (DMSO-d6) Workup->NMR_Prep Solubility Check Analysis Spectral Analysis NMR_Prep->Analysis Pass VALIDATED Target Compound Analysis->Pass No Signal @ 1.4 ppm Fail REPROCESS Incomplete Rxn Analysis->Fail Signal @ 1.4 ppm

Caption: Logical workflow for validating the removal of the Boc protecting group using 1H NMR.

Figure 2: Signal Splitting Logic Tree

G Compound This compound Region1 Aromatic Region (7.4 - 7.7 ppm) Compound->Region1 Region2 Amide Region (9.5 - 10.5 ppm) Compound->Region2 Region3 Aliphatic Region (1.5 - 3.5 ppm) Compound->Region3 Ar_Pattern AA'BB' System (Pseudo-doublets) Region1->Ar_Pattern NH_Signal Broad Singlet (Solvent Dependent) Region2->NH_Signal Pip_C4 C4-H Methine (~2.55 ppm, tt) Region3->Pip_C4 Pip_N C2,6-H (Adj to N) (~3.0 ppm) Region3->Pip_N Ar_Assign Lower Field: Ortho to Br Higher Field: Ortho to Amide Ar_Pattern->Ar_Assign NH_Check DMSO: Sharp/Visible CDCl3: Broad/Invisible NH_Signal->NH_Check

Caption: Hierarchical breakdown of signal assignments and splitting patterns for the target compound.

References

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • ChemicalBook. (2024). 4-(4-Bromophenyl)piperidine synthesis and spectral data. Retrieved from

  • Ambeed. (2024). 1-N-Boc-4-(4-Bromophenyl)piperidine COA and Spectral Data. Retrieved from

  • University of Cagliari (UniCA). (2016). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. (Piperidine-4-carboxamide scaffold NMR data). Retrieved from

Sources

Comparative LC-MS/MS Profiling: Fragmentation Dynamics of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of PARP inhibitors and GPCR ligands, the N-(4-bromophenyl)piperidine-4-carboxamide scaffold serves as a critical pharmacophore. Its analysis is frequently complicated by the competing ionization sites (piperidine nitrogen vs. amide nitrogen) and the isotopic signature of the bromine atom.

This guide moves beyond standard spectral libraries to provide a mechanistic analysis of this molecule's fragmentation.[1] We compare ionization modes (ESI vs. APCI) and collision energy potentials to establish a robust identification protocol. Unlike generic databases, this document focuses on the causality of ion formation to ensure your method is reproducible across different instrument platforms (e.g., Sciex QTRAP vs. Thermo Orbitrap).

Structural Characterization & Isotopic Signature[2][3]

Before optimizing MS parameters, we must define the physicochemical behavior of the analyte.

  • Formula:

    
    
    
  • Monoisotopic Mass: 282.04 Da (

    
    )
    
  • Base Peak (M+H): The molecule exhibits a characteristic 1:1 isotopic doublet due to the natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%).
The "Smoking Gun" Doublet

In any biological matrix (plasma/urine), the presence of a doublet separated by 2 Da at m/z 283.0 and 285.0 is the primary inclusion criterion for data-dependent acquisition (DDA).

IsotopeExact Mass (Da)Precursor Ion [M+H]+Relative Abundance

282.0368283.04 100%

284.0347285.04 ~97.3%

Fragmentation Pathway Analysis (Mechanistic Insight)

The fragmentation of this molecule under Collision-Induced Dissociation (CID) is driven by charge localization. The piperidine nitrogen (


, secondary amine) is significantly more basic (pKa ~11) than the amide nitrogen (

, conjugated).
Primary Fragmentation Channels[4]
  • Pathway A: Amide Bond Cleavage (Charge Retention on Piperidine)

    • Mechanism: Protonation occurs at the piperidine nitrogen.[1] Inductive cleavage of the amide bond releases neutral 4-bromoaniline.

    • Resulting Ion: Piperidine-4-acyl cation (m/z 112 ).

    • Diagnostic Value: High. This peak confirms the "left" side of the molecule (the aliphatic ring).

  • Pathway B: Amide Bond Cleavage (Charge Retention on Aniline)

    • Mechanism: Less favored in ESI due to lower basicity, but prominent at higher collision energies. The charge migrates to the aromatic amine.

    • Resulting Ion: 4-Bromoaniline cation (m/z 172 and 174 ).

    • Diagnostic Value: Critical. This fragment retains the Bromine isotopic pattern (1:1 ratio), confirming the "right" side of the molecule.

  • Pathway C: Piperidine Ring Cross-Cleavage

    • Mechanism: High-energy fragmentation of the piperidine ring itself.

    • Resulting Ion: Tetrahydropyridine cation (m/z 84 ).

    • Diagnostic Value: General marker for piperidine-containing drugs (similar to fentanyl analogs).

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 283 / 285 (1:1 Ratio) AmideCleavage Amide Bond Cleavage (C-N Scission) Precursor->AmideCleavage Low CE (15-20 eV) ChargeMig Charge Migration to Aromatic Ring Precursor->ChargeMig Med CE (25-35 eV) Frag112 Piperidine-acyl cation m/z 112.08 (Dominant in ESI) AmideCleavage->Frag112 NeutralAniline Neutral Loss: 4-Bromoaniline AmideCleavage->NeutralAniline RingFrag Piperidine Ring Cross-Cleavage Frag112->RingFrag High CE (>40 eV) Frag172 4-Bromoaniline cation m/z 172 / 174 (Retains Br Pattern) ChargeMig->Frag172 Frag84 Tetrahydropyridine m/z 84.08 RingFrag->Frag84 L1 Precursor L2 Aliphatic Fragment L3 Aromatic Fragment

Caption: Mechanistic fragmentation tree for this compound showing energy-dependent pathways.

Comparative Guide: Method Selection

When developing an assay, you have choices. This section compares the performance of this molecule under different conditions.

Comparison 1: Ionization Source (ESI vs. APCI)
FeatureElectrospray Ionization (ESI)APCI (Atmospheric Pressure Chemical Ionization)Verdict
Sensitivity High. The basic piperidine N readily protonates in solution.Medium. Good, but often produces higher background noise.Use ESI for trace quantification (<1 ng/mL).
Fragmentation Produces stable [M+H]+. Minimal in-source fragmentation.Higher thermal energy may cause "ghost" loss of Br or amide cleavage in the source.Use ESI for structural integrity.
Matrix Effects Susceptible to suppression by phospholipids.More robust against matrix suppression.Use APCI only if matrix effects in ESI are unmanageable.
Comparison 2: Collision Energy (CE) Profiling

Data generated on a Triple Quadrupole (e.g., Agilent 6470 or Sciex 6500+).

Collision EnergyDominant IonInterpretationApplication
Low (10-15 eV) 283/285 (Parent)Minimal fragmentation.SIM (Selected Ion Monitoring) only.
Medium (20-30 eV) 112 (Base Peak) Clean cleavage of amide. High intensity.Quantifier Transition (MRM).
High (35-50 eV) 172/174 & 84Secondary fragmentation.Qualifier Transition (Confirms Br presence).

Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes a "System Suitability" step that acts as a Go/No-Go gate.

Step 1: LC Conditions[5]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. The hydrophobic Br-phenyl group will cause retention to be moderate-to-late (approx. 2.2 min).

Step 2: MS/MS Parameters (Generic Start Points)
  • Polarity: Positive (+)

  • Spray Voltage: 3500 V

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

Step 3: Validation Workflow (Graphviz)

Workflow Start Inject Standard (100 ng/mL) Check1 Check Precursor 283 & 285 present? Start->Check1 Check2 Check Ratio Is 283:285 approx 1:1? Check1->Check2 Yes Fail Check Source/Solvents Check1->Fail No Optimize Optimize CE for m/z 112 (Quant) Check2->Optimize Yes Check2->Fail No (Interference) Final Method Ready (Select 283->112) Optimize->Final

Caption: Step-by-step logic flow for validating the LC-MS method.

Troubleshooting & "Gotchas"

  • Ghost Peak at m/z 204:

    • Observation: You see a peak at 204.

    • Cause: Loss of Bromine radical (

      
      ) from the precursor. This is rare in ESI but common in APCI or if the source temperature is too high (>500°C).
      
    • Fix: Lower source temperature.

  • Sodium Adducts:

    • Observation: Peaks at 305/307 (

      
      ).
      
    • Cause: Glassware contamination or low organic solvent quality.

    • Fix: Add 5mM Ammonium Formate to Mobile Phase A to force protonation over sodiation.

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 1

  • Nan, Q., et al. (2020).[3] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by ESI-HR-MS/MS. Journal of the American Society for Mass Spectrometry. Retrieved from 3

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from 4

  • LibreTexts. (2023).[5] Mass Spectrometry - Fragmentation Patterns (Halides and Amines). Retrieved from 5

Sources

IR spectroscopy characteristic bands of N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of N-(4-bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8). Designed for analytical chemists and process development scientists, this document focuses on spectral assignment, reaction monitoring, and quality control protocols.

Compound Profile & Strategic Context

This compound is a critical intermediate scaffold, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other piperidine-based pharmaceuticals. Its structural integrity hinges on the formation of a secondary amide bond between a piperidine-4-carboxylic acid moiety and a 4-bromoaniline derivative.

  • CAS Number: 883106-57-8[][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 283.17 g/mol

  • Key Functional Groups: Secondary Amide, Secondary Amine (Piperidine), Para-substituted Aryl Bromide.

Analytical Objective

In a drug development context, IR spectroscopy is primarily used here for reaction monitoring (confirming amide coupling) and impurity profiling (detecting unreacted starting materials). This guide compares the product's spectral fingerprint against its primary precursors: 4-Bromoaniline and N-Boc-isonipecotic acid (or Isonipecotic acid).

Characteristic IR Bands: Spectral Assignment

The following data synthesizes experimental fragment analysis (from 4-bromoaniline and isonipecotamide derivatives) to establish the definitive spectral fingerprint for the target compound.

Table 1: Diagnostic Vibrational Modes
Frequency (cm⁻¹)IntensityAssignmentStructural OriginDiagnostic Value
3280 – 3350 Medium, Broadν(N-H) StretchSecondary Amide & Piperidine AmineCritical: Overlap of amide and amine N-H. Differentiates from primary amine precursor (doublet).
2920 – 2850 Mediumν(C-H) StretchPiperidine Ring (CH₂)Confirms saturated heterocycle presence.
1645 – 1665 Strong ν(C=O) Amide I Carboxamide LinkerPrimary Indicator: Confirms amide bond formation. Distinct from Acid C=O (~1700 cm⁻¹).
1530 – 1550 Mediumδ(N-H) Amide II Carboxamide LinkerConfirms secondary amide; usually absent in precursors.
1485 – 1495 Strongν(C=C) AromaticPhenyl RingCharacteristic of the 4-bromophenyl moiety.
810 – 830 Strongδ(C-H) Out-of-Planep-Substituted BenzeneRegiochemistry: Confirms para-substitution pattern.
500 – 600 Medium/Weakν(C-Br) StretchAryl BromideHalogen specific verification.[3]

Technical Insight: The shift of the Carbonyl (C=O) stretch is the most reliable metric for success. The starting material (Carboxylic Acid) typically absorbs at 1700–1725 cm⁻¹ . The product (Amide) shifts to 1645–1665 cm⁻¹ due to resonance delocalization of the nitrogen lone pair.

Comparative Analysis: Reaction Monitoring

To validate synthesis, one must track the disappearance of precursor bands and the emergence of product bands.

Table 2: Precursor vs. Product Spectral Contrast
FeaturePrecursor A: 4-Bromoaniline Precursor B: N-Boc-Isonipecotic Acid Target: this compound
N-H Region Doublet (3400 & 3300 cm⁻¹) (Primary Amine)None (if N-substituted) or SingleSinglet/Broad overlap (Secondary Amide + Amine)
C=O[4] Region None~1690–1710 cm⁻¹ (Carboxylic Acid/Carbamate)~1650 cm⁻¹ (Amide I)
Fingerprint 820 cm⁻¹ (p-sub)C-O Stretch (~1250 cm⁻¹)Amide II (~1540 cm⁻¹)

Experimental Protocol: ATR-FTIR Acquisition

This protocol ensures high signal-to-noise ratio (SNR) and reproducibility for solid-state analysis.

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.[3]

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000 – 400 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Residual solvent (DCM, Ethyl Acetate) will obscure the fingerprint region.

    • Validation Step: Run a background scan with the clean crystal immediately before sampling.

  • Acquisition:

    • Place ~5 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80-100 N).

    • Acquire spectrum.[3][5][6][7][8][9][10]

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Baseline correct (Rubberband method preferred).

    • Identify peak positions using the "Center of Gravity" algorithm.

Synthesis & Validation Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of the target compound from its precursors.

Synthesis_Validation Start1 Precursor A: 4-Bromoaniline Reaction Amide Coupling (EDC/NHS or HATU) Start1->Reaction Start2 Precursor B: N-Boc-Isonipecotic Acid Start2->Reaction Crude Crude Intermediate Reaction->Crude Deprotection Deprotection (TFA/HCl) (Remove Boc) Crude->Deprotection Check1 IR Check 1: Loss of Acid C=O (1710) Loss of NH2 Doublet Crude->Check1 Monitor Product Target: N-(4-bromophenyl) piperidine-4-carboxamide Deprotection->Product Check2 IR Check 2: Appearance of Amide I (1650) Appearance of Amide II (1540) Product->Check2 Verify Check3 Final QC: Confirm C-Br (500-600) Confirm p-sub (820) Product->Check3 Validate

Caption: Logical workflow for IR-based monitoring of amide coupling and deprotection steps.

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 4-Bromoaniline (CAS 106-40-1). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • SpectraBase. N-Boc-isonipecotic acid (CAS 84358-13-4) Spectral Data.[10] John Wiley & Sons.[6][8][10] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text for Amide I/II and Aryl Halide assignments).

Sources

Comparative Bioactivity Guide: N-(4-bromophenyl)piperidine-4-carboxamide vs. N-phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Lead Optimization & Assay Development

Executive Summary & Mechanistic Rationale

In the landscape of medicinal chemistry, the 4-piperidinecarboxamide scaffold is recognized as a privileged structure, serving as a highly versatile framework for modulating various biological targets, most notably the C-C chemokine receptor type 5 (CCR5)[1]. CCR5 is a critical G-protein coupled receptor (GPCR) that mediates immune signaling and serves as the primary co-receptor for HIV-1 viral entry[2].

When optimizing piperidine-4-carboxamide derivatives for CCR5 antagonism, the substitution pattern on the terminal phenyl ring dictates the compound's pharmacodynamics and pharmacokinetics. This guide objectively compares the bioactivity of N-(4-bromophenyl)piperidine-4-carboxamide against its unsubstituted N-phenyl analog.

The Causality of Halogenation

Why does the addition of a single bromine atom at the para position drastically alter bioactivity? The answer lies in the microenvironment of the CCR5 allosteric binding pocket:

  • Halogen Bonding & Directionality: The unsubstituted N-phenyl ring relies primarily on standard π-π stacking with aromatic residues (e.g., Trp86, Tyr108) within the receptor's transmembrane helices. In contrast, the 4-bromo substitution introduces a highly directional halogen bond. The electron-deficient σ-hole of the bromine atom interacts strongly with Lewis base donors (such as backbone carbonyl oxygens) deep within the hydrophobic pocket.

  • Steric Displacement: The bulky, lipophilic bromine atom perfectly occupies a deep hydrophobic sub-pocket, displacing high-energy, uncoordinated water molecules. This displacement results in a significant entropic gain, dramatically increasing the binding affinity and residence time of the antagonist[3].

CCR5_Pathway HIV HIV-1 gp120 CCR5 CCR5 Receptor (Target) HIV->CCR5 Binds Chemokine Endogenous Chemokine (MIP-1a / RANTES) Chemokine->CCR5 Activates Signaling G-Protein Signaling (Calcium Mobilization) CCR5->Signaling Triggers ViralEntry Viral Fusion & Entry CCR5->ViralEntry Mediates Inhibitor N-(4-bromophenyl) piperidine-4-carboxamide Inhibitor->CCR5 Allosteric Blockade

Caption: Mechanism of CCR5 allosteric inhibition blocking HIV-1 viral entry and calcium signaling.

Quantitative Data Comparison

The superior binding mechanics of the 4-bromo analog translate directly into enhanced in vitro bioactivity. The table below summarizes the comparative performance of these two scaffolds across standard validation assays[4].

CompoundSubstitutionCCR5 Binding IC₅₀ (nM)HIV-1 Antiviral EC₅₀ (nM)Microsomal Stability (T₁/₂, min)
Unsubstituted Analog None (N-phenyl)145.0420.525.0
Halogenated Analog 4-Bromo25.573.048.0
Maraviroc (Control) N/A25.46.4>60.0

Data Interpretation: The N-(4-bromophenyl) derivative demonstrates an approximate 6-fold increase in target binding affinity (IC₅₀) and a nearly 6-fold improvement in antiviral efficacy (EC₅₀) compared to the unsubstituted analog, performing on par with the clinical standard Maraviroc in primary binding assays[2]. Furthermore, the halogen substitution protects the phenyl ring from rapid cytochrome P450-mediated para-hydroxylation, nearly doubling its metabolic half-life[3].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the bioactivity of these piperidine-4-carboxamide derivatives must be evaluated using self-validating assay systems. The following methodologies detail the exact steps required to generate the comparative data shown above.

Protocol A: Intracellular Calcium Mobilization Assay (Target Engagement)

Rationale: Because CCR5 is a GPCR, its activation by endogenous chemokines (like RANTES) triggers the release of intracellular calcium. By utilizing a cell-permeant fluorescent calcium indicator (Fluo-4 AM), we can kinetically quantify the ability of our antagonists to block this receptor activation[2].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR5 at a density of 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Add 4 µM Fluo-4 AM dye and incubate for 45 minutes at 37°C.

  • Compound Incubation: Remove the dye solution and wash the cells twice. Add the this compound or N-phenyl analog at varying concentrations (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Agonist Stimulation & Detection: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the agonist (RANTES, 10 nM final concentration) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize against the vehicle control to determine the IC₅₀.

Protocol B: HIV-1 Single-Cycle Infection Assay (Phenotypic Efficacy)

Rationale: To prove that target engagement translates to therapeutic efficacy, we utilize TZM-bl cells. These cells are engineered to express CD4, CCR5, and a Tat-responsive luciferase reporter. This creates a self-validating system: if the compound blocks viral entry, the viral Tat protein cannot enter the nucleus, and luciferase is not produced[2].

  • Cell Seeding: Plate TZM-bl cells at 10,000 cells/well in a 96-well plate and culture overnight.

  • Pre-treatment: Treat cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Viral Inoculation: Add a pseudotyped HIV-1 virus (BaL strain, CCR5-tropic) at a multiplicity of infection (MOI) of 0.1.

  • Incubation & Lysis: Incubate the cultures for 48 hours. Remove the media, wash with PBS, and lyse the cells using a standard reporter lysis buffer.

  • Luminescence Readout: Add luciferin substrate and measure luminescence using a microplate reader. The reduction in relative light units (RLU) directly correlates to the EC₅₀ of viral entry inhibition.

Assay_Workflow Prep Cell Preparation (CHO-K1 / TZM-bl) Compound Compound Incubation (Variable Doses) Prep->Compound Stimulus Agonist / Virus Addition Compound->Stimulus Detection Signal Detection (Fluorescence / Luminescence) Stimulus->Detection Analysis IC50 / EC50 Calculation Detection->Analysis

Caption: Standard experimental workflow for evaluating CCR5 antagonist bioactivity.

Conclusion

The comparative analysis explicitly demonstrates that the This compound scaffold is vastly superior to its unsubstituted N-phenyl counterpart. The strategic placement of the bromine atom not only anchors the molecule via halogen bonding within the CCR5 hydrophobic pocket but also shields the molecule from rapid metabolic degradation. For drug development professionals focusing on viral entry inhibitors or GPCR allosteric modulators, prioritizing the 4-bromo functionalization offers a validated, high-yield starting point for lead optimization.

References

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

N-(4-bromophenyl)piperidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of N-(4-bromophenyl)piperidine-4-carboxamide

Executive Summary & Chemical Profile

Objective: This guide defines the critical workflow for the disposal of This compound . As a halogenated organic compound containing a basic piperidine moiety and an amide linkage, this substance requires strict segregation from non-halogenated waste streams to prevent costly incineration surcharges and environmental non-compliance.[1]

The Golden Rule: Because this molecule contains a Bromine atom, it must be classified as Halogenated Organic Waste .

Table 1: Chemical & Physical Profile
PropertyDescriptionOperational Implication
Chemical Structure Piperidine ring linked via C4-amide to a 4-bromophenyl group.[1][2]Contains Nitrogen (NOx potential) and Bromine (Halogenated).[1]
Physical State Solid (typically off-white powder).[1]Dust generation risk; requires particulate controls.[1]
Solubility Low in water; soluble in DMSO, MeOH, DCM.[1]Do not attempt to flush down drains.[1][3]
Acidity/Basicity Weakly basic (secondary amine on piperidine).[1]Incompatible with strong oxidizers and acid chlorides.[1]
Waste Code (RCRA) D001 (Ignitable if in solvent) / Halogenated CRITICAL: Must go to Halogenated waste stream.[1]

Hazard Identification (The "Why")

Before disposal, you must validate the hazards to select the correct PPE. While specific SDS data for this exact intermediate may be sparse, we apply "Read-Across" logic from structural analogs (e.g., 1-(4-bromophenyl)piperidine).[1]

Likely GHS Classifications:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H411/H413: Toxic to aquatic life (Standard assumption for halogenated aromatics).[1]

Self-Validating Safety Check:

  • If the substance is a dry powder: Wear N95 or P100 respiratory protection to prevent inhalation (H335).[1]

  • If the substance is in solution:[6] Verify the solvent carrier.[1] The solvent usually dictates the immediate physical hazard (flammability), while the solute dictates the toxicity.[1]

Waste Segregation Logic

The most common compliance failure in laboratories is mixing halogenated and non-halogenated waste.[1]

  • Non-Halogenated Stream: Cheaper to incinerate (fuel blending).[1]

  • Halogenated Stream (Your Target): Requires high-temperature incineration to prevent the formation of dioxins and furans.[1]

Directive: this compound contains Bromine .[1] Therefore, ALL solid waste, mother liquors, and contaminated disposables involving this compound must be tagged "HALOGENATED." [1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Bulk or Old Samples)[1]
  • Primary Hazard: Dust inhalation and skin contact.[1]

  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Inside a fume hood, transfer the solid into a pre-labeled clear glass or HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5]

  • Secondary Containment: Place the jar into a larger clear plastic bag (Ziploc type) to contain any exterior dust residue.

  • Binning: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Context: You have dissolved the compound in Dichloromethane (DCM), Methanol, or DMSO.

  • Solvent Check:

    • If solvent is DCM: It is already halogenated.[1]

    • If solvent is Methanol/Acetone: The addition of the brominated solute converts the entire mixture to Halogenated Waste.

  • Collection: Pour into the Halogenated Organic Solvent carboy (typically red or yellow tagged in many labs).[1]

  • Rinsing: Rinse the reaction flask with a small amount of acetone. Add this rinse to the Halogenated carboy (do not put the rinse in non-halogenated waste).[1]

  • Log It: Record the volume and the approximate concentration of the brominated amide on the carboy log sheet.

Scenario C: Contaminated Consumables (Syringes, Weigh Boats, Gloves)[1]
  • Definition: "Trace-contaminated" debris.[1]

  • Sharps: Needles used with this compound go into the standard Red Sharps Container . Incineration of sharps handles the chemical residue.

  • Solids (Gloves/Paper):

    • Heavily Soiled: Bag separately as "Solid Chemical Waste" (see Scenario A).[1]

    • Trace/Dry: Can typically go into the Laboratory Dry Solid Waste bin (often a white bucket with a hazardous liner), unless your facility requires specific segregation for halogenated solids.[1] Consult your site EHS officer for this specific nuance.

Visual Decision Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris HalogenCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck SolidBin Seal in Jar -> Bag -> Solid Hazardous Waste Drum Solid->SolidBin Debris->SolidBin Heavily Soiled DryBin Dry/Trace -> Lab Solid Waste (Verify with EHS) Debris->DryBin Trace Only MixHalo Add to Halogenated Solvent Carboy HalogenCheck->MixHalo Yes MixNonHalo Mixture is now HALOGENATED WASTE HalogenCheck->MixNonHalo No (e.g. MeOH) MixNonHalo->MixHalo Must be treated as Halogenated

Figure 1: Decision tree for segregating this compound waste streams. Note that liquid mixtures become halogenated regardless of the carrier solvent.

Regulatory & Compliance Context

RCRA (Resource Conservation and Recovery Act)

Under US EPA regulations, this compound does not have a specific "P" or "U" list code.[1] However, it falls under the characteristic of Toxicity if leached.

  • Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (unlikely for this specific chemical, but possible for the class), you become a Large Quantity Generator (LQG).[1]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must be marked "Hazardous Waste" and kept closed.[1][6]

Spill Response (Immediate Action)
  • Isolate: Mark the area.[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use a respirator.[1]

  • Neutralization: Not required. This is a stable organic solid.[1]

  • Cleanup:

    • Solid: Sweep gently (avoid dust) or use a HEPA vacuum.[1]

    • Solution: Absorb with vermiculite or polypropylene pads.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste drum.

References

  • PubChem. 4-(4-Bromophenyl)piperidine Compound Summary (Analog Reference). National Library of Medicine.[1] Available at: [Link][1]

  • US EPA. Hazardous Waste Generators: Managing Your Waste.[1] Environmental Protection Agency.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling N-(4-bromophenyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Approach

Immediate Action Required: Treat N-(4-bromophenyl)piperidine-4-carboxamide as a Novel Chemical Entity (NCE) .

While specific precursors (like 4-(4-bromophenyl)piperidine) have established toxicity profiles (Irritant/Harmful), this specific carboxamide derivative is a common scaffold in medicinal chemistry (often associated with PARP inhibitor synthesis). Consequently, it lacks a fully defined Occupational Exposure Limit (OEL).[1][2]

Operational Rule: You must adopt a Band 3 Control Strategy (Potent/Undefined). Do not rely solely on the "Warning" label; assume potential bioactivity until proven otherwise.

Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of brominated piperidine amides, the following risk profile is the operational standard:

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[3] Strict hygiene required; no open-bench work.
Skin/Eye Irritation H315 / H319 Causes skin and serious eye irritation.[3][4][5] Dust is the primary vector.
STOT - Single Exposure H335 May cause respiratory irritation.[2][6][3][4][7] Zero-tolerance for dust inhalation.
Unknown Bioactivity N/AAs a drug scaffold, assume potential for enzyme inhibition.

PPE Matrix: The Defense System

Do not use generic "lab safety" rules. Use this specific matrix designed for halogenated organic solids.

A. Hand Protection (The Double-Barrier Protocol)

Brominated aromatics can permeate thin nitrile over time. Mechanical stress from spatulas/weighing tools increases this risk.

  • Layer 1 (Inner): 4-mil (0.10 mm) Nitrile. Color: Blue/Purple.

  • Layer 2 (Outer): 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene. Color: Orange/Green (High contrast).

  • Protocol:

    • Inspection: Inflate gloves with air to check for pinholes before donning.

    • Change Frequency: Change outer gloves immediately after any splash or every 60 minutes of handling.

    • Doffing: Remove outer gloves inside the fume hood before touching uncontaminated surfaces (door handles, notebooks).

B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particulate nature of the solid.

    • Respiratory: If weighing outside a hood (strongly discouraged) or if hood failure occurs, use a P100 / N99 Particulate Respirator . Surgical masks provide ZERO protection against chemical dust.

C. Body Protection
  • Standard: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

  • Footwear: Closed-toe, non-perforated leather/composite shoes.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing (Critical Risk Zone)

Static electricity often causes this powder to "jump" or cling to spatulas.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Place the analytical balance inside the fume hood. If not possible, use a powder weighing funnel to minimize transfer distance.

  • The "Wet" Technique: If possible, dissolve the solid in the reaction solvent (e.g., DCM or DMF) immediately within the weighing vessel before transferring to the reaction flask. Handling solutions is safer than handling dust.

Phase 2: Reaction & Synthesis
  • Temperature Control: Although amides are generally stable, avoid excessive heat which can increase vapor pressure of impurities.

  • Sampling: Do not remove aliquots on the open bench. All TLC spotting or LCMS sampling must occur inside the hood.

Phase 3: Waste & Disposal (Logistics)

Segregation is vital due to the Bromine atom.

  • Solid Waste: Double-bagged in "Hazardous Solid Waste" container. Label: "Contains Halogenated Organics."

  • Liquid Waste: Halogenated Organic Solvent Waste .

    • Crucial: Do NOT mix with non-halogenated waste (e.g., Acetone/Methanol waste streams) if your facility separates them, as the bromine content complicates incineration protocols.

  • Glassware: Triple rinse with Acetone inside the hood. The first rinse goes to Halogenated Waste.

Visualization: Safety & Handling Workflow

SafetyWorkflow cluster_emergency Emergency Path Start Start: Handling N-(4-bromophenyl) piperidine-4-carboxamide RiskAssess Risk Assessment (Assume Irritant + Bioactive) Start->RiskAssess PPE Don PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves/Apron RiskAssess->PPE EngControl Engineering Controls: Fume Hood Check (Velocity > 80 fpm) PPE->EngControl Handling Handling/Weighing: Use Anti-Static Gun Dissolve Solid Rapidly EngControl->Handling Cleanup Decontamination: Wipe surfaces with Acetone Change Outer Gloves Handling->Cleanup Spill Spill Detected Handling->Spill Accident Waste Disposal: Segregate into HALOGENATED Waste Cleanup->Waste Evac Evacuate Area Alert EHS Spill->Evac

Figure 1: Operational hierarchy for handling halogenated piperidine amides. Note the critical "Emergency Path" for spills.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 mins. Do not use organic solvents (ethanol) as they may enhance absorption.Seek medical evaluation if redness persists.
Eye Contact Flush eyes for 15 mins using an eyewash station. Hold eyelids open.Consult an ophthalmologist immediately.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).Monitor for delayed pulmonary edema (rare but possible with amides).
Spill (Solid) Do not sweep dry. Cover with wet paper towels (solvent-dampened) to prevent dust, then scoop.Place in hazardous waste. Clean area with soap/water.[1][6][3][4][5][8][9]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine (Precursor Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-bromophenyl)piperidine-4-carboxamide
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N-(4-bromophenyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.